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Phenyl(1H-1,2,3-triazol-4-yl)methanol Documentation Hub

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  • Product: Phenyl(1H-1,2,3-triazol-4-yl)methanol
  • CAS: 1312782-59-4

Core Science & Biosynthesis

Foundational

Whitepaper: Mechanistic Pathway and Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

Executive Summary The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 103755-58-4) represents a foundational application of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a highly stable, bio-ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 103755-58-4) represents a foundational application of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). As a highly stable, bio-orthogonal 1,4-disubstituted triazole, this molecule serves as a critical pharmacophore and bioisostere for amide bonds in modern drug discovery. This whitepaper deconstructs the bimetallic catalytic mechanism of its formation, outlines a self-validating experimental protocol, and provides a quantitative analysis of reaction optimization.

The Fokin-Sharpless Catalytic Cycle: Mechanism of Action

The formation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol from phenyl azide and propargyl alcohol is driven by CuAAC, a premier example of "click chemistry" . Unlike the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition—which yields a nearly 1:1 mixture of 1,4- and 1,5-regioisomers—the copper-catalyzed variant is strictly 1,4-selective and proceeds rapidly at room temperature .

Mechanistic studies, including density functional theory (DFT) and isotopic labeling, have revealed that the reaction does not proceed via a concerted 1,3-dipolar cycloaddition. Instead, it follows a stepwise bimetallic pathway :

  • Catalyst Generation: Cu(II) sulfate is reduced in situ by sodium ascorbate to generate the active Cu(I) species.

  • π -Complexation & Deprotonation: Cu(I) coordinates to the π -electrons of propargyl alcohol. This interaction drastically lowers the pKa of the terminal alkyne proton, facilitating deprotonation in mildly aqueous conditions to form a σ -bound copper(I) acetylide.

  • Bimetallic Activation: A second Cu(I) atom coordinates to the acetylide complex. This bimetallic intermediate is crucial for activating the alkyne and stabilizing the subsequent transition states.

  • Azide Coordination & Oxidative Coupling: Phenyl azide displaces a labile ligand on the copper center. The distal nitrogen of the azide attacks the C2 carbon of the alkyne, forming a highly unusual six-membered copper metallacycle (the rate-determining step).

  • Ring Contraction & Protonolysis: The metallacycle undergoes rapid ring contraction to form a triazolyl-copper derivative. Protonolysis by the solvent releases the final product, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, and regenerates the bimetallic Cu(I) catalyst.

CuAAC_Mechanism A 1. Cu(I) Catalyst Generation (CuSO4 + Sodium Ascorbate) B 2. π-Complexation (Cu(I) + Propargyl Alcohol) A->B C 3. Deprotonation (Copper(I) Acetylide Formation) B->C D 4. Phenyl Azide Coordination (Bimetallic Complex) C->D E 5. Oxidative Coupling (6-Membered Metallacycle) D->E F 6. Ring Contraction (Triazolyl-Copper Intermediate) E->F G 7. Protonolysis Product Release F->G G->B Regenerated Cu(I) H (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol G->H Product Release

Fig 1: The Fokin-Sharpless bimetallic catalytic cycle for CuAAC.

Experimental Workflow: A Self-Validating Protocol

The following protocol is engineered for high-fidelity synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol . Every step is designed with causality in mind, ensuring the system provides built-in visual feedback for the operator.

Causality of Reagent Selection
  • Solvent System (t-BuOH/H₂O 1:1): Water is strictly required to stabilize the highly polar transition state and facilitate the final protonolysis step. However, phenyl azide is lipophilic. The addition of tert-butanol (t-BuOH) acts as an ideal co-solvent, homogenizing the organic and aqueous phases without participating in side reactions.

  • Ascorbate Excess (10 mol%): Sodium ascorbate is used in a 2:1 ratio relative to CuSO₄·5H₂O (5 mol%). This excess serves a dual purpose: it ensures complete reduction of Cu(II) to Cu(I) and acts as a sacrificial antioxidant to scavenge dissolved atmospheric oxygen, thereby preventing the oxidative Glaser homocoupling of propargyl alcohol.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, dissolve propargyl alcohol (1.0 mmol, 56 mg) and phenyl azide (1.0 mmol, 119 mg) in 10 mL of a 1:1 (v/v) mixture of t-BuOH and deionized water.

  • Catalyst Activation (Visual Cue 1): Add CuSO₄·5H₂O (0.05 mmol, 5 mol%). The solution will turn pale blue. Immediately add sodium ascorbate (0.10 mmol, 10 mol%). The solution will rapidly transition from blue to colorless or pale yellow, visually validating the successful generation of the active Cu(I) species.

  • Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 12–24 hours.

  • Product Precipitation (Visual Cue 2): As the reaction progresses, the highly crystalline triazole product will begin to precipitate out of the solvent matrix. This precipitation drives the reaction forward (Le Chatelier's principle) and serves as a visual indicator of reaction completion.

  • Workup & Purification: Dilute the reaction mixture with 10 mL of ice-cold water. Filter the resulting white precipitate under vacuum. Wash the filter cake sequentially with cold water (to remove copper salts) and cold hexanes (to remove unreacted starting materials). Dry under a high vacuum to yield pure (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.

Synthesis_Workflow Step1 Preparation Propargyl Alcohol + Phenyl Azide in t-BuOH/H2O Step2 Catalyst Addition CuSO4·5H2O (5 mol%) Sodium Ascorbate (10 mol%) Step1->Step2 Step3 Reaction Stir at RT (12-24h) Monitor via TLC Step2->Step3 Step4 Quenching & Workup Dilute with H2O Filter Precipitate Step3->Step4 Step5 Purification Wash with Hexanes Recrystallize Step4->Step5 Product Pure Product Triazole Methanol Step5->Product

Fig 2: Step-by-step experimental workflow for the synthesis of the triazole product.

Quantitative Reaction Optimization Matrix

The choice of catalyst dictates both the required energy input and the regiochemical outcome of the cycloaddition. The table below summarizes the quantitative differences between thermal, Ruthenium-catalyzed (RuAAC), and Copper-catalyzed (CuAAC) pathways for this specific substrate pair .

Reaction VariantCatalyst SystemTemperatureRegioselectivityTypical Yield
Thermal Huisgen None90–120 °C~1:1 (1,4- and 1,5-isomers)40–60%
RuAAC Cp*RuCl(PPh₃)₂60–80 °C>95% 1,5-disubstituted70–85%
CuAAC (Standard) CuSO₄ / Na-Ascorbate20–25 °C (RT)>99% 1,4-disubstituted>95%

Applications in Drug Discovery

The (1-phenyl-1H-1,2,3-triazol-4-yl)methanol scaffold is highly valued in medicinal chemistry due to its strong dipole moment, ability to participate in hydrogen bonding (via the N2/N3 atoms and the hydroxyl group), and extreme metabolic stability. It is frequently utilized as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs) and has been successfully deployed as a core pharmacophore in the development of highly potent, brain-penetrant inhibitors of the Wnt-deactivating enzyme Notum .

References

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at:[Link]

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. Available at:[Link]

  • Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. ACS Publications. Available at:[Link]

  • (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707. PubChem. Available at:[Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. National Institutes of Health (PMC). Available at:[Link]

  • Design of a potent, selective and brain penetrant inhibitor of Wnt-deactivating enzyme Notum by optimization of a crystallographic fragment hit. ChemRxiv. Available at: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

Executive Summary (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 103755-58-4) is a canonical 1,4-disubstituted 1,2,3-triazole that serves as a fundamental building block in modern medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 103755-58-4) is a canonical 1,4-disubstituted 1,2,3-triazole that serves as a fundamental building block in modern medicinal chemistry and materials science. Characterized by its stable triazole core and reactive hydroxymethyl group, it is frequently utilized by drug development professionals to explore the bioisosteric replacement of amide bonds, improving the metabolic stability of pharmacophores. This guide provides an authoritative breakdown of its mass spectrometry parameters and details a self-validating, field-proven protocol for its synthesis via click chemistry.

Physicochemical Data & Mass Spectrometry Parameters

To ensure analytical precision during synthesis and downstream biological evaluation, it is critical to distinguish between the compound's average molecular weight and its exact monoisotopic mass.

ParameterValueAnalytical & Clinical Relevance
Chemical Name (1-Phenyl-1H-1,2,3-triazol-4-yl)methanolStandard IUPAC nomenclature.
CAS Registry Number 103755-58-4Primary identifier for procurement and safety data[1].
Molecular Formula C 9​ H 9​ N 3​ ODetermines stoichiometric ratios for synthesis[2].
Molecular Weight 175.19 g/mol Used for bulk mass calculations and reaction scaling[2].
Exact Mass (Monoisotopic) 175.0746 DaTarget for HRMS validation; distinguishes isobaric impurities[2].
Topological Polar Surface Area 50.9 ŲPredicts membrane permeability and oral bioavailability[2].

The Causality of Mass Selection: The average molecular weight (175.19 g/mol ) is calculated using the standard atomic weights of the elements, accounting for natural isotopic abundance. This value is strictly used for weighing reagents. In contrast, the exact mass (175.0746 Da) is the monoisotopic mass, calculated using the mass of the most abundant isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O). For a Senior Application Scientist running High-Resolution Mass Spectrometry (HRMS) or LC-MS, the exact mass is the critical parameter. Identifying the protonated adduct [M+H] + at exactly m/z 176.0824 provides self-validating proof of the compound's structural identity.

Mechanistic Insight: The CuAAC Pathway

The synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol relies on the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a premier example of "click chemistry." The reaction between phenyl azide and propargyl alcohol is highly regioselective, exclusively yielding the 1,4-disubstituted isomer[3].

CuAAC_Workflow Start1 Phenyl Azide Step2 Bicyclic Metallacycle Start1->Step2 Start2 Propargyl Alcohol Step1 Cu-Acetylide Complex Start2->Step1 Cat CuSO4 + Na-Ascorbate Cu1 Active Cu(I) Catalyst Cat->Cu1 Reduction Cu1->Step1 Coordination Step1->Step2 Azide Attack Product (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol Exact Mass: 175.0746 Da Step2->Product Protonolysis Product->Cu1 Cu(I) Regeneration

Figure 1: CuAAC synthesis cycle of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and Cu(I) regeneration.

Self-Validating Experimental Protocol

The following methodology outlines a robust, self-validating workflow for synthesizing (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol. Every step is designed with built-in causality to prevent common failure modes in click chemistry.

Step 1: Solvent Preparation and Degassing
  • Action: Prepare a 1:1 (v/v) mixture of tert-butanol and distilled water. Sparge the solvent mixture with nitrogen gas for 15 minutes prior to use.

  • Causality: Oxygen is a highly deleterious agent in CuAAC reactions. It rapidly oxidizes the active Cu(I) catalyst back into the inactive Cu(II) state, which stalls the cycloaddition and promotes unwanted oxidative alkyne homocoupling (Glaser coupling). Degassing is a mandatory preventative measure to maintain the integrity of the catalytic cycle.

Step 2: Reagent Charging
  • Action: To a round-bottom flask, add phenyl azide (1.0 equiv) and propargyl alcohol (1.05 equiv). Dissolve the reagents in the degassed solvent mixture.

  • Causality: Utilizing a slight stoichiometric excess of the alkyne ensures the complete consumption of the azide. This is a critical safety control, as unreacted organic azides can pose explosive hazards during downstream concentration and purification steps.

Step 3: Catalytic Initiation
  • Action: Add copper(II) sulfate pentahydrate (0.05 equiv) followed immediately by sodium ascorbate (0.10 equiv).

  • Causality: Sodium ascorbate acts as a sacrificial reducing agent. By generating Cu(I) in situ from a bench-stable Cu(II) salt, this protocol bypasses the need to handle highly oxygen-sensitive and easily degraded Cu(I) halides directly. A transient color change (typically from blue to a pale yellow/green) serves as an immediate visual validation that the active Cu(I) species has formed.

Step 4: Cycloaddition and In-Process Control
  • Action: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

  • Causality: The reaction is self-validating through TLC. The disappearance of the highly non-polar phenyl azide spot and the emergence of a highly polar, UV-active product spot confirms the successful formation of the triazole ring.

Step 5: Quenching and Copper Sequestration
  • Action: Dilute the crude mixture with ethyl acetate and wash the organic layer vigorously with a saturated aqueous solution of EDTA or an ammonium chloride/ammonium hydroxide buffer.

  • Causality: 1,2,3-Triazoles are excellent ligands and will frequently chelate the copper catalyst. Washing with a strong chelating agent (EDTA) or ammonia strips the residual copper from the organic phase. This step is non-negotiable for drug development professionals; trace copper contamination can artificially inflate cytotoxicity and generate false positives in downstream biological assays.

Step 6: Analytical Validation
  • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and analyze the purified solid via LC-HRMS.

  • Causality: The protocol's final validation relies on detecting the exact monoisotopic mass. The presence of the[M+H] + ion at exactly m/z 176.0824 confirms the structural identity of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol and verifies the success of the regioselective [3+2] cycloaddition[3].

References

  • PubChem: (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707. National Center for Biotechnology Information. Available at:[Link]

  • LookChem: Cas 103755-58-4, (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol. LookChem Chemical Database. Available at:[Link]

  • RSC Advances: Synthesis of 1,4-disubstituted 1,2,3-triazoles via Raney Ni catalyzed azide-alkyne cycloaddition. Royal Society of Chemistry. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 103755-58-4)

Executive Summary (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 103755-58-4) is a highly versatile heterocyclic building block characterized by its rigid 1,4-disubstituted 1,2,3-triazole core. Widely utilized across fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 103755-58-4) is a highly versatile heterocyclic building block characterized by its rigid 1,4-disubstituted 1,2,3-triazole core. Widely utilized across fragment-based drug discovery (FBDD), agrochemical development, and organometallic catalysis, this compound offers a unique combination of hydrogen-bonding capacity, lipophilicity, and synthetic tractability. This whitepaper provides a comprehensive analysis of its physicochemical profile, self-validating synthesis methodologies, safety protocols, and advanced applications in modern pharmacology.

Chemical Identity & Physicochemical Profiling

The structural architecture of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol consists of a phenyl ring covalently linked to the N1 position of a triazole, with a hydroxymethyl group at the C4 position[1][2]. This specific geometry is highly prized in medicinal chemistry because the triazole ring acts as a robust bioisostere for amide bonds, offering enhanced metabolic stability while maintaining critical dipole interactions.

Table 1: Quantitative Physicochemical Data & Molecular Causality

PropertyValueCausality / Scientific Significance
Molecular Formula C₉H₉N₃ODefines the fundamental stoichiometry and heteroatom density[2][3].
Molecular Weight 175.19 g/mol Falls well below the 300 Da threshold, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD)[2][3].
Melting Point 114–116 °CIndicates a highly stable crystalline solid at room temperature, facilitating long-term shelf storage and precise gravimetric handling[3].
XLogP3-AA ~0.50Strikes an optimal balance between aqueous solubility and lipophilicity, highly favorable for crossing the blood-brain barrier (BBB)[1][2].
Topological Polar Surface Area 50.9 ŲFalls within the ideal range (< 90 Ų) for central nervous system (CNS) penetrance and cellular membrane permeability[1][2].

Synthesis & Mechanistic Workflow

The industry standard for synthesizing the 1,4-regioisomer of this compound is the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) , commonly known as "Click Chemistry"[4][5]. Unlike thermal cycloadditions that yield a mixture of 1,4- and 1,5-isomers, the Cu(I) catalyst strictly enforces 1,4-regioselectivity by forming a rigid dinuclear copper intermediate.

Self-Validating CuAAC Protocol

To ensure experimental trustworthiness, this protocol incorporates built-in visual and analytical validation checkpoints.

  • Reagent Preparation: Dissolve phenyl azide (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic solvent system is critical. It simultaneously solvates the organic reactants in the alcohol phase and the inorganic catalytic salts in the aqueous phase, maximizing the interfacial reaction kinetics[5].

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ. This circumvents the need to handle highly unstable and oxygen-sensitive Cu(I) salts directly.

  • Self-Validation Checkpoint (Visual): Monitor the solution's color. The initial addition of CuSO₄ will turn the solution blue. Upon adding ascorbate, the solution must turn pale yellow or colorless, confirming the successful reduction to Cu(I). If a blue/green tint reappears during the 12-hour stirring period, atmospheric oxygen has quenched the catalyst; immediately add supplementary ascorbate (5 mol%) to restore the catalytic cycle.

  • Isolation: Extract the aqueous mixture with dichloromethane (3 × 30 mL), wash the organic layer with brine, and dry over anhydrous Na₂SO₄. Concentrate via rotary evaporation.

  • Analytical Validation: Confirm the product via ¹H NMR spectroscopy. The diagnostic triazole proton must appear as a sharp singlet at approximately δ 8.68 ppm (in d₆-DMSO). The absence of a peak near δ 7.5 ppm confirms the complete exclusion of the 1,5-isomer[4].

Synthesis A Phenyl Azide (Reactant A) D 1,3-Dipolar Cycloaddition (Room Temp, Biphasic Solvent) A->D B Propargyl Alcohol (Reactant B) B->D C Cu(I) Catalyst (CuSO4 + Na-Ascorbate) C->D Enforces Regioselectivity E (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol CAS: 103755-58-4 D->E Exclusive 1,4-isomer

CuAAC synthesis workflow for (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol.

Safety Data Sheet (SDS) & Risk Mitigation

According to the Globally Harmonized System (GHS), (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol is classified as an Irritant [3][6]. While it lacks severe systemic toxicity, its structure allows it to interact with mucous membranes, necessitating strict environmental controls.

Table 2: GHS Hazard Classification & Handling Protocols

Hazard ClassGHS CodesCausality & Mitigation Protocol
Skin Irritation H315, P264, P280Causality: Lipophilicity allows dermal penetration. Protocol: Wear nitrile gloves and a standard lab coat. Wash hands thoroughly post-handling (P302+P352)[6].
Eye Irritation H319, P305+P351Causality: Micro-particulates can cause severe corneal abrasion. Protocol: Mandate ANSI-approved safety goggles. Maintain an accessible eyewash station.
Respiratory H335, P261, P271Causality: Inhalation of crystalline dust triggers respiratory tract inflammation. Protocol: Handle exclusively inside a certified Class II chemical fume hood (P304+P340)[6].

Advanced Applications in Drug Development & Catalysis

Wnt Pathway Modulation via Notum Inhibition

One of the most critical applications of this compound is its role as a precursor for inhibitors of Notum , a carboxylesterase enzyme[4]. Notum negatively regulates the Wnt signaling pathway by deacylating an essential palmitoleate group on Wnt proteins. Aberrant Notum activity is heavily implicated in Alzheimer's disease, osteoporosis, and colorectal cancer[4].

By utilizing (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol as a base pharmacophore, researchers can synthesize brain-penetrant inhibitors. The triazole core mimics the spatial geometry required to block Notum's active site, preventing the deacylation of Wnt and effectively restoring crucial cellular signaling[4].

WntPathway Triazole Triazole-based Inhibitor (Derived from CAS 103755-58-4) Notum Notum Enzyme (Carboxylesterase) Triazole->Notum Blocks Active Site Wnt Palmitoleated Wnt Protein (Active Signaling) Notum->Wnt Deacylates (Suppresses) DeacylatedWnt Deacylated Wnt Protein (Inactive) Wnt->DeacylatedWnt Loss of Palmitoleate Frizzled Frizzled Receptor (Pathway Activation) Wnt->Frizzled Binds & Activates

Mechanism of Notum inhibition by triazole derivatives to restore Wnt signaling.
Organometallic Ligand Design

Beyond pharmaceuticals, the hydroxymethyl group of this compound can be utilized to synthesize tripodal ligands, such as tris(1-phenyl-1H-1,2,3-triazol-4-yl)methanol[7]. These ligands are deployed to support cationic Ruthenium(II) catalysts. The triazole rings strategically reduce electron density at the Ru center compared to traditional pyrazole ligands, allowing chemists to finely tune the catalytic selectivity during the oxidative hydrophenylation of ethylene to produce styrene and ethylbenzene[7]. Furthermore, the primary alcohol can be oxidized to 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, creating novel coordination complexes with Copper(II) for advanced materials research[5].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 708707, (1-phenyl-1H-1,2,3-triazol-4-yl)methanol". PubChem.[Link]

  • ChemRxiv. "Design of a potent, selective and brain penetrant inhibitor of Wnt-deactivating enzyme Notum by optimization of 1-phenyl-1,2,3-triazoles". ChemRxiv.[Link]

  • The Journal of Physical Chemistry A. "Experimental Electron Density Analysis of the Reaction Steps Leading to Coordination of 1-Phenyl-1H-1,2,3-Triazole-4-Carboxylic Acid to Copper(II)". ACS Publications.[Link]

  • OSTI.gov. "Oxidative Hydrophenylation of Ethylene Using a Cationic Ru(II) Catalyst". US Department of Energy. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Regioselective Copper-Catalyzed Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 103755-58-4)[1] Executive Summary & Scientific Context The Copper-Catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (CAS: 103755-58-4)[1]

Executive Summary & Scientific Context

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "Click Chemistry," renowned for its near-perfect 1,4-regioselectivity, mild operating conditions, and exceptional functional group tolerance[2]. This application note details a field-validated protocol for the synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol , a critical building block in medicinal chemistry. The 1,4-disubstituted 1,2,3-triazole core acts as a highly stable bioisostere for amide bonds and a potent coordinating ligand for metalloenzymes, making it highly valuable in the development of brain-penetrant enzyme inhibitors and agrochemicals[1][3].

Mechanistic Rationale & Experimental Design

The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields an unselective mixture of 1,4- and 1,5-regioisomers. The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway, accelerating the reaction rate by 107 to 108 times and exclusively yielding the 1,4-isomer[4].

Causality in Catalyst Selection: We utilize a two-component catalytic system of copper(II) sulfate pentahydrate ( CuSO4​⋅5H2​O ) and sodium ascorbate[2]. Sodium ascorbate acts as a mild reducing agent to generate the active Cu(I) species in situ[5]. This approach is vastly superior to using direct Cu(I) salts (e.g., CuI), which are prone to disproportionation and oxidation, potentially leading to unwanted Glaser coupling of the alkyne.

Causality in Solvent Selection: A 1:1 mixture of tert-butanol ( t -BuOH) and water is employed. Water is essential to solubilize the inorganic catalyst components, while t -BuOH solubilizes the organic reactants. The resulting biphasic/micellar environment concentrates the reactants at the solvent interface, significantly enhancing the cycloaddition rate.

Mechanism A Phenyl Azide (Ph-N3) D Cu-Acetylide Intermediate A->D Azide Coordination & Cyclization B Propargyl Alcohol (HC≡C-CH2OH) C Active Cu(I) Catalyst (CuSO4 + Na-Ascorbate) B->C Deprotonation & Coordination C->D E (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (1,4-Isomer) D->E Protonation (Catalyst Regeneration)

Caption: Mechanistic pathway of the CuAAC reaction yielding the 1,4-disubstituted triazole.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsRole
Phenyl Azide 119.131.001,3-Dipole
Propargyl Alcohol 56.061.10Terminal Alkyne / Dipolarophile
CuSO4​⋅5H2​O 249.690.05Catalyst Precursor
Sodium Ascorbate 198.110.10Reducing Agent
t -BuOH / H2​O (1:1) N/A0.2 MBiphasic Reaction Medium

Safety Note (Trustworthiness): Phenyl azide is a high-energy compound and is potentially explosive if isolated and concentrated. It is strongly recommended to synthesize phenyl azide in situ (via diazotization of aniline followed by nucleophilic substitution with sodium azide) and use it directly in solution without solvent removal.

Step-by-Step Protocol

This protocol is designed as a self-validating system , ensuring that each step provides visual or chemical feedback to confirm success.

Step 1: Reagent Preparation In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenyl azide (1.0 eq, 10 mmol) and propargyl alcohol (1.1 eq, 11 mmol) in 50 mL of a 1:1 mixture of t -BuOH and deionized water[2]. Logic: A slight excess of the volatile propargyl alcohol ensures complete consumption of the hazardous phenyl azide.

Step 2: Catalyst Activation Add CuSO4​⋅5H2​O (0.05 eq, 0.5 mmol) to the stirring mixture, followed immediately by sodium ascorbate (0.10 eq, 1.0 mmol)[2]. Logic: The order of addition is critical. Adding the copper source before the reducing agent ensures that as soon as Cu(I) is generated, it is immediately stabilized by the alkyne present in the solution, preventing the disproportionation of Cu(I) back into Cu(0) and Cu(II)[5]. The solution will typically turn from blue (Cu II) to pale yellow/green (active Cu I).

Step 3: Cycloaddition Reaction Stir the reaction mixture vigorously at room temperature (25 °C) for 2–4 hours. Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (1:1) eluent. The consumption of the UV-active phenyl azide ( Rf​≈0.8 ) and the appearance of a highly polar, UV-active triazole product spot ( Rf​≈0.2 ) validates reaction completion.

Step 4: Quenching and Extraction Dilute the reaction mixture with 50 mL of saturated aqueous NH4​Cl (or brine) and extract with Ethyl Acetate ( 3×30 mL). Logic: The addition of ammonia/brine helps break any copper-product emulsions and sequesters the copper ions into the aqueous phase. The highly polar triazole product partitions into the organic layer, leaving the inorganic salts behind, establishing a self-purifying extraction system.

Step 5: Purification Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify the crude off-white solid via recrystallization from ethanol or flash column chromatography to yield pure (1-phenyl-1H-1,2,3-triazol-4-yl)methanol[6].

Workflow Step1 1. Reagent Preparation Dissolve Phenyl Azide (1.0 eq) & Propargyl Alcohol (1.1 eq) in t-BuOH/H2O (1:1, 0.2 M) Step2 2. Catalyst Activation Add CuSO4·5H2O (0.05 eq) followed by Sodium Ascorbate (0.10 eq) Step1->Step2 Step3 3. Cycloaddition Reaction Stir vigorously at 25°C for 2-4 hours. Monitor via TLC (Hexanes:EtOAc) Step2->Step3 Step4 4. Quenching & Extraction Dilute with H2O/Brine. Extract with EtOAc (3x). Dry over MgSO4. Step3->Step4 Step5 5. Purification Flash Column Chromatography or Recrystallization from EtOH Step4->Step5

Caption: Step-by-step experimental workflow for the CuAAC synthesis.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization data for synthesizing (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, demonstrating the superiority of the standard conditions:

EntryCatalyst SystemSolventTime (h)Yield (%)Observation / Causality
1 CuSO4​ (5 mol%), NaAsc (10 mol%) t -BuOH/ H2​O (1:1)2>95Optimal: Biphasic conditions drive rapid conversion.
2 CuSO4​ (5 mol%), NaAsc (10 mol%)DMF/ H2​O (4:1)488Good yield, but high boiling point of DMF complicates workup.
3 CuI (10 mol%)THF1265Slower reaction; prone to Glaser coupling side-products due to Cu(I) oxidation.
4 CuSO4​ (1 mol%), NaAsc (2 mol%) t -BuOH/ H2​O (1:1)890Lower catalyst loading is viable but requires extended reaction times.

Analytical Characterization

To validate the structural integrity of the synthesized (1-phenyl-1H-1,2,3-triazol-4-yl)methanol, compare the isolated product against the following established Nuclear Magnetic Resonance (NMR) spectroscopic benchmarks[6]:

  • Appearance: Off-white solid.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 7.97 (s, 1H, triazole-CH), 7.74 – 7.67 (m, 2H, Ar-H), 7.52 (t, J = 7.7 Hz, 2H, Ar-H), 7.48 – 7.39 (m, 1H, Ar-H), 4.88 (s, 2H, - CH2​OH ), 2.63 (br s, 1H, -OH)[6].

  • 13 C NMR (126 MHz, CDCl3​ ): δ 148.1, 136.8, 129.6, 129.5, 128.7, 124.5, 120.5, 119.9, 56.4[6].

References

  • Title: (1-Phenyl-1H-1,2,3-triazol-4-yl)
  • Title: Design of a potent, selective and brain penetrant inhibitor of Wnt-deactivating enzyme Notum by optimization of 1-phenyl-1,2,3-triazoles Source: ChemRxiv URL
  • Source: The Royal Society of Chemistry (RSC)
  • Title: Application Notes and Protocols for 5-Propargylfurfuryl Alcohol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Title: The Propargyl Group: A Cornerstone of Click Chemistry for Advanced Research and Drug Development Source: Benchchem URL
  • Title: Raney Ni catalyzed [3+2] cycloaddition of azides and terminal alkynes Source: RSC Advances URL

Sources

Application

Application Note: Phenyl(1H-1,2,3-triazol-4-yl)methanol as a Strategic Building Block in Drug Discovery

Executive Summary (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (PTM, CAS: 103755-58-4) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in modern medicinal chemistry. Synthesized efficiently v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (PTM, CAS: 103755-58-4) is a highly versatile, nitrogen-rich heterocyclic building block widely utilized in modern medicinal chemistry. Synthesized efficiently via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), PTM provides a metabolically stable scaffold that mimics traditional amide and ester bonds while offering unique hydrogen-bonding capabilities. This application note details the mechanistic rationale for incorporating PTM into drug discovery pipelines, highlights its validated use in enzyme inhibitor design, and provides a robust, self-validating protocol for its synthesis and derivatization.

Mechanistic Rationale: The 1,2,3-Triazole as a Premier Bioisostere

The substitution of metabolically labile functional groups (such as amides or esters) with a 1,2,3-triazole ring is a cornerstone strategy in structure-activity relationship (SAR) optimization[1]. The causality behind this design choice relies on specific physicochemical properties:

  • Metabolic Stability: Unlike amides, the 1,4-disubstituted 1,2,3-triazole ring is highly resistant to enzymatic cleavage by proteases, esterases, and hydrolytic degradation [1].

  • Electronic and Steric Mimicry: The triazole ring possesses a strong dipole moment (~5 Debye) that closely aligns with that of an amide bond. It effectively mimics the planar geometry and spatial arrangement of a trans-amide.

  • Hydrogen Bonding Network: The N2 and N3 atoms act as potent hydrogen bond acceptors (HBA). Conversely, the highly polarized C5-H bond acts as a robust hydrogen bond donor (HBD) [1].

  • Synthetic Modularity: The C4-hydroxymethyl group in PTM serves a dual purpose. It can directly interact with target protein residues or act as a synthetic handle for late-stage functionalization (e.g., oxidation to an aldehyde, halogenation, or etherification).

G Amide Amide/Ester Bond (Metabolically Labile) Triazole 1,2,3-Triazole Scaffold (Metabolically Stable) Amide->Triazole Bioisosteric Replacement HBD Hydrogen Bond Donor (C5-H) Triazole->HBD HBA Hydrogen Bond Acceptor (N2, N3) Triazole->HBA Rigidity Structural Rigidity & Dipole Moment Triazole->Rigidity Target Enhanced Target Affinity & Pharmacokinetics HBD->Target HBA->Target Rigidity->Target

Logical flow of 1,2,3-triazole bioisosteric replacement in drug design.

Case Study: Optimization of Wnt-Deactivating Enzyme Notum Inhibitors

The therapeutic potential of PTM derivatives is perfectly exemplified in the development of inhibitors for Notum , a carboxylesterase that suppresses Wnt signaling by deacylating Wnt proteins. Inhibiting Notum is a major therapeutic target for colorectal cancer and neurodegenerative diseases like Alzheimer's [2].

During the optimization of a crystallographic fragment hit, researchers utilized the PTM scaffold to achieve brain penetrance and high target affinity. Mechanistic crystallography revealed two critical interactions driven by the PTM core [2]:

  • N3 Acceptor Interaction: The N3 atom of the triazole ring forms a crucial hydrogen bond with the backbone amide of Trp128 in the Notum active site.

  • Hydroxymethyl Donor Interaction: The C4-OH group forms a direct hydrogen bond with the side chain of Ser232, anchoring the molecule.

By systematically modifying the phenyl ring attached to the N1 position, researchers dramatically increased the potency of the inhibitor. The quantitative SAR data is summarized below:

Table 1: Notum Inhibition SAR of Substituted PTM Derivatives
Compound IDR-Group Substitution (N1-Phenyl Ring)Notum Inhibition IC₅₀ (μM)Fold Improvement (vs Unsubstituted)
7a H (Unsubstituted PTM)110 ± 30Baseline
7c 2-Cl32 ± 183.4x
7g 3-CF₃2.3 ± 0.347.8x
7r 2-Cl, 4-Cl5.6 ± 2.019.6x
7t 3-Cl, 5-Cl2.4 ± 0.845.8x
7y 2-Cl, 3-CF₃, 4-Cl0.0095 ± 0.000211,578x

Data demonstrates that multi-halogenation of the N1-phenyl ring optimizes occupancy within the palmitoleate pocket of Notum, dropping the IC₅₀ into the single-digit nanomolar range [2].

Experimental Protocol: CuAAC Synthesis of PTM

To ensure scientific integrity and reproducibility, the following protocol outlines the synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol utilizing "Click Chemistry" [3].

Mechanistic Causality in Reagent Selection:
  • Copper(II) Sulfate + Sodium Ascorbate: Cu(I) is the active catalytic species. However, Cu(I) salts are highly unstable and prone to oxidation. By using Cu(II)SO₄ and a mild reducing agent (Sodium Ascorbate), Cu(I) is generated in situ and continuously regenerated, preventing unwanted side reactions such as the oxidative Glaser coupling of the propargyl alcohol.

  • Aqueous/Organic Solvent Mixture (e.g., t-BuOH/H₂O or CH₂Cl₂/H₂O): Accelerates the reaction by stabilizing the highly polar copper-acetylide transition state.

G Start Phenyl Azide + Propargyl Alcohol Cat CuSO4 + Na-Ascorbate (In situ Cu(I)) Start->Cat React Stir at RT (8h) Monitor via TLC Cat->React Workup Filtration & CH2Cl2 Extraction React->Workup Reaction Complete Purify Flash Chromatography (EtOAc/Hexane) Workup->Purify Validate NMR & HRMS Validation Purify->Validate

Step-by-step workflow for the CuAAC synthesis of PTM.

Step-by-Step Methodology:

Step 1: Reagent Preparation

  • In a round-bottom flask, dissolve phenyl azide (1.0 equiv, 10 mmol) and propargyl alcohol (1.2 equiv, 12 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

  • Safety Note: Organic azides are potentially explosive. Never distill them to dryness and avoid using halogenated solvents during their direct synthesis.

Step 2: Catalytic Initiation

  • Add Copper(II) sulfate pentahydrate (0.05 equiv, 0.5 mmol) to the stirring mixture.

  • Slowly add Sodium Ascorbate (0.1 equiv, 1.0 mmol). Observation: The solution will typically transition from blue to a pale yellow/green as the active Cu(I) species is generated.

Step 3: Reaction Monitoring (Self-Validating Step)

  • Stir the reaction vigorously at room temperature for 8 hours.

  • Monitor progress via Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate/Hexane eluent. The disappearance of the UV-active phenyl azide spot confirms the completion of the cycloaddition.

Step 4: Workup and Extraction

  • Quench the reaction by adding 20 mL of cold water. Filter any precipitated copper salts through a pad of Celite.

  • Transfer the filtrate to a separatory funnel and extract with Dichloromethane (CH₂Cl₂) (3 × 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Purification and Structural Validation

  • Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

  • Validation: Confirm the structure via ¹H NMR (DMSO-d₆ or CDCl₃). The definitive marker of a successful 1,4-disubstituted triazole formation is the appearance of a sharp singlet at δ 8.68 ppm (in DMSO-d₆), corresponding to the C5-H proton of the triazole ring [2]. The hydroxymethyl CH₂ protons will appear as a doublet/multiplet around δ 4.6 ppm, coupling with the adjacent OH group.

References

  • The 1,2,3-triazole ring as a bioisostere in medicinal chemistry Source: IRIS Unimore / European Journal of Medicinal Chemistry URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives Source: Biointerface Research in Applied Chemistry URL
Method

Catalytic applications of Phenyl(1H-1,2,3-triazol-4-yl)methanol derivatives

Application Note: Catalytic Applications of Phenyl(1H-1,2,3-triazol-4-yl)methanol Derivatives in Advanced Synthesis Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Te...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Applications of Phenyl(1H-1,2,3-triazol-4-yl)methanol Derivatives in Advanced Synthesis

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Rationale

The 1,2,3-triazole heterocycle has transcended its traditional role as a passive linker in "click chemistry" to become a privileged pharmacophore and a highly tunable ligand framework. Specifically, Phenyl(1H-1,2,3-triazol-4-yl)methanol and its multidentate derivatives—such as Tris(1-phenyl-1H-1,2,3-triazol-4-yl)methanol (PhTTM)—exhibit exceptional coordination chemistry.

The rationale for deploying these specific derivatives in catalysis lies in their dual-action molecular architecture:

  • Electronic Stabilization: The triazole ring acts as a robust σ -donor and π -acceptor, tightly binding transition metals (e.g., Cu, Ru, Ir) to prevent catalyst degradation (such as the disproportionation of Cu(I) to Cu(0) and Cu(II)).

  • Steric & Non-Covalent Tuning: The N1-phenyl group provides tunable steric bulk, while the C4-methanol moiety offers a critical hydrogen-bonding donor site. This hydroxyl group is instrumental in directing stereochemistry in asymmetric organocatalysis and allows for the modular assembly of tripodal ligands 1[1].

Mechanistic Framework & Catalytic Workflow

The versatility of the Phenyl(1H-1,2,3-triazol-4-yl)methanol core allows it to be utilized across diverse catalytic paradigms, ranging from homogeneous metal-catalyzed cross-couplings to metal-free asymmetric organocatalysis.

G Substrates Phenyl Azide + Propargyl Alcohol CuAAC CuAAC Reaction In situ Cu(I) Substrates->CuAAC Ascorbate/CuSO4 Monomer (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol CuAAC->Monomer 1,4-addition Ligand_TTM Tris(triazolyl)methanol (PhTTM) Ligand Monomer->Ligand_TTM Multivalent Design Ligand_Chiral Cinchona-Triazole Chiral Hybrids Monomer->Ligand_Chiral Alkaloid Conjugation Cat_Cu Cu(I)-PhTTM Click Catalysis Ligand_TTM->Cat_Cu CuCl Addition Cat_Ru Ru(II)-PhTTM Hydrophenylation Ligand_TTM->Cat_Ru Ru(II) Exchange Cat_Org Asymmetric Organocatalysis Ligand_Chiral->Cat_Org H-Bond Tuning

Workflow of Phenyl(1H-1,2,3-triazol-4-yl)methanol derivation and its catalytic applications.

Key Catalytic Pathways:
  • Homogeneous CuAAC Catalysis: Tripodal PhTTM ligands form air-stable PhTTM·CuCl complexes. The multivalent triazole coordination encapsulates the Cu(I) ion, drastically lowering the required activation energy for subsequent alkyne-azide cycloadditions 2[2].

  • Ru(II)-Catalyzed Oxidative Hydrophenylation: In the conversion of ethylene and benzene to styrene, the steric bulk of the N1-phenyl group on the triazole ligand directly dictates the β -hydride elimination pathway. Replacing a benzyl group with a phenyl group on the TTM ligand shifts the selectivity away from styrene toward ethylbenzene, proving the ligand's structural control over the transition state 3[3].

  • Asymmetric Organocatalysis: Conjugating the triazolyl-methanol motif to Cinchona alkaloids introduces precise steric hindrance between the quinuclidine and quinoline moieties. The C4-hydroxyl acts as an essential hydrogen-bond donor to stabilize prochiral substrates 4[4].

Quantitative Performance of Catalytic Systems

The following table summarizes the field-validated performance metrics of Phenyl(1H-1,2,3-triazol-4-yl)methanol-derived catalytic systems.

Catalytic SystemSubstratesTransformationYield / SelectivityKey Mechanistic Advantage
PhTTM·CuCl Azides + Terminal Alkynes1,3-Dipolar Cycloaddition>95% Yield (Strictly 1,4-isomer)Air/moisture stable; highly active in aqueous media without excess reductant.
[(PhTTM)Ru(L)(NCMe)Ph][BAr'4] Ethylene + BenzeneOxidative HydrophenylationTunable Styrene/EthylbenzeneSteric bulk at the C4-position controls β -hydride elimination rates.
Cinchona-Triazole Conjugates Prochiral Ketones/EstersAsymmetric OrganocatalysisUp to 99% eeThe C4-OH directs stereocontrol via rigid hydrogen-bonding networks.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Monomeric Building Block (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

This protocol outlines the synthesis of the foundational ligand monomer using a standard CuAAC methodology.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve propargyl alcohol (1.0 equiv, 10 mmol) in a 1:1 mixture of t -BuOH and H2​O (20 mL).

  • Azide Addition: Add phenyl azide (1.05 equiv, 10.5 mmol) dropwise. (Caution: Phenyl azide is energy-rich; handle in solution behind a blast shield).

  • Catalyst Activation: Add sodium ascorbate (0.1 equiv, 1.0 mmol) followed by CuSO4​⋅5H2​O (0.01 equiv, 0.1 mmol).

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II). This prevents the oxidative Glaser homocoupling of the propargyl alcohol, ensuring strict cross-reactivity.

  • Reaction: Stir vigorously at room temperature for 16 hours. The product will begin to precipitate as an off-white solid.

  • Workup: Extract with Ethyl Acetate (3 × 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Self-Validation Checkpoint:

  • TLC: The product should appear as a highly UV-active spot (due to the phenyl ring) with an Rf​ lower than phenyl azide (due to the polar hydroxyl group).

  • 1H NMR (700 MHz, d6​ -DMSO): Confirm the formation of the 1,4-regioisomer by identifying the distinct triazole proton singlet at δ 8.68 (s, 1H) . The hydroxyl proton will appear at δ 5.32 (t, J = 5.6 Hz, 1H) , and the methylene bridge at δ 4.62 (d, J = 5.5 Hz, 2H) 5[5].

Protocol B: Preparation and Application of the Ru(II)-PhTTM Catalyst for Hydrophenylation

This protocol details the ligand exchange to form the active ruthenium catalyst for ethylene hydrophenylation.

Step-by-Step Methodology:

  • Ligand Exchange: To a Schlenk flask under inert argon, add the ruthenium precursor (NCMe)3RuBr (1.0 equiv) and Tris(1-phenyl-1H-1,2,3-triazol-4-yl)methanol (PhTTM) (1.05 equiv).

  • Solvent & Heating: Dissolve in anhydrous dichloromethane (DCM) and stir at 40 °C for 4 hours.

    • Causality: The multidentate PhTTM ligand thermodynamically displaces the labile acetonitrile (NCMe) ligands due to the chelate effect, locking the Ru(II) center into a stable tripodal geometry.

  • Anion Metathesis: Add Na[BAr4′​] (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) (1.0 equiv) and stir for an additional 2 hours.

    • Causality: Exchanging the bromide ion for the bulky, non-coordinating [BAr4′​]− anion ensures the ruthenium center remains highly electrophilic and accessible for π -coordination with ethylene gas during the catalytic cycle.

  • Catalytic Application: Pressurize the reactor containing the catalyst and benzene with ethylene gas (e.g., 25 psi) and heat to 90 °C.

Self-Validation Checkpoint:

  • GC-MS (Headspace): Analyze the reactor headspace post-reaction. The detection of ethane confirms that ethylene is successfully acting as the sacrificial oxidant required to drive the catalytic turnover from the Ru-phenethyl intermediate to styrene 3[3].

  • 1H NMR: Monitor the reaction mixture for the distinct vinylic protons of styrene ( δ 5.2, 5.7, and 6.7 ppm) versus the aliphatic signals of ethylbenzene to calculate the selectivity ratio dictated by the PhTTM ligand.

References

  • Oxidative Hydrophenylation of Ethylene Using a Cationic Ru(II) Catalyst Source: OSTI.gov (Department of Energy) URL:[Link][3]

  • Design of a potent, selective and brain penetrant inhibitor of Wnt-deactivating enzyme Notum by optimization of 1-phenyl-1,2,3-triazoles Source: ChemRxiv URL:[Link][5]

  • A Highly Active Catalyst for Huisgen 1,3-Dipolar Cycloadditions Based on the Tris(triazolyl)methanol−Cu(I) Structure Source: Organic Letters - ACS Publications URL:[Link][2]

  • ChemComm Feature Article: Tris(triazolyl)methanol ligands in coordination and catalysis Source: RSC Publishing - The Royal Society of Chemistry URL:[Link][1]

  • Synthesis, Antibacterial Properties and Molecular Docking Studies of Nitrogen Substituted 9-(((4X-But-2-ynyloxy)methyl)-1,2,3-triazolyl)–Cinchona Alkaloid Conjugates Source: PMC (National Institutes of Health) URL:[Link][4]

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of Phenyl(1H-1,2,3-triazol-4-yl)methanol (PTM) as a Potential Anticancer Agent

Introduction The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant anticancer properties.[1][2] These compounds are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including significant anticancer properties.[1][2] These compounds are known for their metabolic stability and their ability to engage with biological targets through various non-covalent interactions.[1] Phenyl(1H-1,2,3-triazol-4-yl)methanol (PTM) is a member of this promising class of compounds. Preliminary studies on related 1,2,3-triazole derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest.[1][2] This application note provides a comprehensive guide for researchers to conduct initial in vitro evaluations of PTM's anticancer potential. The protocols detailed herein are designed to be robust and self-validating, enabling the generation of reliable and reproducible data for drug development professionals.

Physicochemical Properties of Phenyl(1H-1,2,3-triazol-4-yl)methanol

A foundational aspect of in vitro testing is the accurate preparation of test compound solutions. The following table summarizes key physicochemical properties of PTM.

PropertyValueSource
Molecular Formula C₉H₉N₃O[3]
Molecular Weight 175.19 g/mol [3]
Melting Point 114-116 °C[4]
Predicted pKa 12.96 ± 0.10

Note on Solubility and Stability: While PTM is anticipated to be soluble in dimethyl sulfoxide (DMSO), it is imperative for the end-user to empirically determine its solubility limit to prepare a concentrated stock solution (e.g., 10-20 mM). The stability of PTM in aqueous cell culture media under standard incubation conditions (37°C, 5% CO₂) should also be assessed, as the triazole ring, while generally stable, can be susceptible to degradation depending on the specific molecular context and experimental conditions. It is recommended to prepare fresh dilutions from the DMSO stock for each experiment.

I. Assessment of Cytotoxicity: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Rationale

This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. By treating cancer cells with increasing concentrations of PTM, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.

Recommended Cell Lines

For a broad initial screening of PTM, a panel of human cancer cell lines from different tissue origins is recommended. Based on literature for other 1,2,3-triazole derivatives, the following cell lines are suggested:[1][5][6]

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HCT116: Colon carcinoma

  • PC-3: Prostate adenocarcinoma

  • U-87 MG: Glioblastoma

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended complete growth medium.

    • Trypsinize and resuspend the cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of PTM in sterile DMSO.

    • Perform serial dilutions of the PTM stock solution in complete growth medium to obtain final concentrations ranging from 0.1 µM to 100 µM. It is crucial to maintain a consistent final DMSO concentration (≤ 0.5%) across all wells to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the respective PTM dilutions or control solutions.

    • Return the plate to the incubator for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for an additional 4 hours at 37°C.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the logarithm of the PTM concentration and use non-linear regression analysis to determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells with PTM B->D C Prepare PTM dilutions E Incubate 48-72h D->E F Add MTT solution E->F G Incubate 4h F->G H Solubilize formazan with DMSO G->H I Measure absorbance at 570 nm H->I J Calculate IC50 I->J CellCycle_Workflow A Seed and treat cells with PTM B Harvest and fix cells in 70% ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Analyze by Flow Cytometry C->D E Quantify cell cycle distribution D->E

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

B. Assessment of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. Several assays can be employed to determine if PTM induces apoptosis.

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. A luminescent assay, such as the Caspase-Glo® 3/7 assay, provides a sensitive and high-throughput method to measure the activity of these caspases.

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

    • After 24 hours, treat the cells with PTM at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for a predetermined time (e.g., 12, 24, or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway. The ratio of pro-apoptotic members (e.g., Bax) to anti-apoptotic members (e.g., Bcl-2) is a key determinant of cell fate. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis. Western blotting allows for the semi-quantitative analysis of these proteins.

  • Protein Extraction:

    • Treat cells with PTM as described for the cell cycle analysis.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the expression of Bax and Bcl-2 to the loading control.

    • Calculate the Bax/Bcl-2 ratio for each treatment condition.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_regulation Regulation cluster_execution Execution PTM PTM Bcl2 Bcl-2 (Anti-apoptotic) PTM->Bcl2 Inhibits Bax Bax (Pro-apoptotic) PTM->Bax Induces Caspases Caspase-3/7 Activation Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by PTM.

III. Data Interpretation and Next Steps

The data generated from these in vitro assays will provide a comprehensive initial assessment of PTM's anticancer potential.

  • MTT Assay: The IC₅₀ values will quantify the potency of PTM against a panel of cancer cell lines, allowing for the identification of sensitive cell types.

  • Cell Cycle Analysis: A significant increase in the percentage of cells in a particular phase of the cell cycle will indicate that PTM interferes with cell cycle progression.

  • Apoptosis Assays: An increase in caspase-3/7 activity and an elevated Bax/Bcl-2 ratio will provide strong evidence that PTM induces apoptosis.

Positive results from these initial in vitro studies would warrant further investigation, including more detailed mechanistic studies to identify the specific molecular targets of PTM and in vivo studies to evaluate its efficacy and safety in animal models.

References

  • Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-tubulin agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia Pharmaceutica. [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. [Link]

  • (1-phenyl-1H-1,2,3-triazol-4-yl)methanol. PubChem. [Link]

  • Exploring the Anticancer Properties of 1,2,3-Triazole-Substituted Andrographolide Derivatives. Molecules. [Link]

  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology. [Link]

Sources

Method

Synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol via Click Chemistry: An Application Note

Abstract This application note provides a comprehensive guide for the synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol, a valuable building block in medicinal chemistry and materials science.[1][2] The described protoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol, a valuable building block in medicinal chemistry and materials science.[1][2] The described protocol leverages the principles of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to ensure a highly efficient, regioselective, and reliable synthesis.[3][4][5] This document offers a detailed, step-by-step methodology, explains the rationale behind experimental choices, and includes protocols for troubleshooting and product characterization. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of Triazoles and the "Click" Approach

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting properties that are crucial for drug design, including antimicrobial, antiviral, and anticancer activities.[6] Phenyl(1H-1,2,3-triazol-4-yl)methanol, in particular, serves as a key intermediate for the synthesis of more complex molecules in drug discovery and as a ligand in materials science.[1][7][8]

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of such compounds.[9][10] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, offering a powerful and modular approach to covalently link molecular building blocks with high efficiency and specificity under mild reaction conditions.[3][5][11] This reaction is characterized by its high yield, formation of a stable triazole ring, and tolerance of a wide variety of functional groups, making it an ideal choice for the synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol.[3][12]

Reaction Mechanism and Rationale

The synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol via CuAAC involves the reaction between phenyl azide and propargyl alcohol. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[13][14][15]

The catalytic cycle is initiated by the formation of a copper(I)-acetylide intermediate from the terminal alkyne (propargyl alcohol).[16] The azide (phenyl azide) then coordinates to the copper center, followed by a cycloaddition to form a six-membered copper-containing intermediate.[15][16] This intermediate then undergoes ring contraction and subsequent protonolysis to yield the desired 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.[15][16] The use of a copper catalyst drastically accelerates the reaction compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition and ensures the exclusive formation of the 1,4-regioisomer.[3][17]

To enhance the stability and catalytic activity of the Cu(I) species, especially in aqueous media, and to mitigate its cytotoxicity, a stabilizing ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be employed.[13][16][18]

Experimental Workflow

The overall workflow for the synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol is depicted in the following diagram:

Workflow cluster_prep Reagent Preparation cluster_reaction Click Reaction cluster_workup Work-up & Purification cluster_analysis Product Characterization A Prepare Phenyl Azide Solution D Combine Reactants and Catalyst A->D B Prepare Propargyl Alcohol Solution B->D C Prepare Catalyst Solution (CuSO4 + Sodium Ascorbate) C->D E Stir at Room Temperature D->E F Quench Reaction E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I J Obtain Final Product I->J K Analyze by NMR, MS, IR J->K ReactionMechanism CuI Cu(I) CuAcetylide R-C≡C-Cu(I) CuI->CuAcetylide + Alkyne Alkyne R-C≡CH (Propargyl Alcohol) Alkyne->CuAcetylide Intermediate1 Six-membered Cu(III) metallacycle CuAcetylide->Intermediate1 + Azide Azide R'-N₃ (Phenyl Azide) Azide->Intermediate1 Intermediate2 Copper triazolide Intermediate1->Intermediate2 Ring Contraction Intermediate2->CuI Regenerates Catalyst Product 1,4-disubstituted 1,2,3-triazole Intermediate2->Product + H⁺ Product->CuI - R-C≡CH - R'-N₃ ProtonSource H⁺ ProtonSource->Product

Sources

Application

Application Note: Synthesis of (5-Phenyl-1H-1,2,3-triazol-4-yl)methanol from Phenylacetylene

Target Audience: Researchers, scientists, and drug development professionals. Applications: Ligand design (e.g., N-alkylated bis-1,2,3-triazole transition metal catalysts), agrochemical development, and pharmaceutical bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Applications: Ligand design (e.g., N-alkylated bis-1,2,3-triazole transition metal catalysts), agrochemical development, and pharmaceutical building blocks.

Nomenclature & Structural Clarification

While the target is often colloquially queried as phenyl(1H-1,2,3-triazol-4-yl)methanol, the precise regiochemical designation for the product derived from phenylacetylene is (5-phenyl-1H-1,2,3-triazol-4-yl)methanol . Synthesizing the isomer where the phenyl ring is located on the methanolic carbon (i.e., α -phenyl-1H-1,2,3-triazole-4-methanol) directly from phenylacetylene is structurally impossible without skeletal rearrangement. Phenylacetylene (Ph–C≡CH) inherently dictates a C-linked phenyl group directly on the resulting triazole heterocycle. Thus, this protocol details the authoritative three-step sequence to the 4,5-disubstituted architecture [1].

Strategic Rationale & Mechanistic Insights

Direct Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of phenylacetylene with azidomethanol is not a viable synthetic route. Azidomethanol is highly unstable, and CuAAC with terminal alkynes strictly yields 1,4-disubstituted triazoles. To achieve the required 4,5-disubstituted pattern, we must utilize a three-step sequence:

  • Nucleophilic Acyl Substitution (Carboxylation): The terminal alkyne proton of phenylacetylene ( pKa≈23 ) is deprotonated by n-Butyllithium. The resulting highly nucleophilic lithium phenylacetylide attacks ethyl chloroformate to yield an activated internal alkyne (ethyl 3-phenylpropiolate).

  • Thermal 1,3-Dipolar Cycloaddition: The electron-withdrawing ethyl ester lowers the LUMO of the alkyne, enabling a catalyst-free, thermal cycloaddition with sodium azide. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent to highly solvate the Na+ cation, leaving the azide anion "naked" and highly nucleophilic, regioselectively yielding the 4,5-disubstituted triazole core [1].

  • Hydride Reduction: Lithium aluminum hydride ( LiAlH4​ ) is employed to reduce the ester to a primary alcohol. The first equivalent of hydride deprotonates the acidic triazole NH, forming an aluminate complex that protects the heterocyclic ring from over-reduction, while subsequent equivalents reduce the ester [1].

Experimental Workflow Visualization

G A Phenylacetylene (Terminal Alkyne) B Ethyl 3-phenylpropiolate (Activated Internal Alkyne) A->B Step 1: Carboxylation n-BuLi, Ethyl chloroformate THF, -78 °C to RT C Ethyl 5-phenyl-1H-1,2,3-triazole- 4-carboxylate (Triazole Core) B->C Step 2: 1,3-Dipolar Cycloaddition NaN3, DMSO 80 °C, 8 h D (5-phenyl-1H-1,2,3-triazol- 4-yl)methanol (Final Product) C->D Step 3: Ester Reduction LiAlH4, THF 0 °C to RT, 30 min

Figure 1: Three-step synthetic workflow for (5-phenyl-1H-1,2,3-triazol-4-yl)methanol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 3-phenylpropiolate
  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Dissolve phenylacetylene (1.0 equiv, 10 mmol) in anhydrous THF (20 mL, 0.5 M) and cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (2.5 M in hexanes, 1.1 equiv, 11 mmol) dropwise over 10 minutes. Stir the solution at -78 °C for 30 minutes.

  • Substitution: Add ethyl chloroformate (1.2 equiv, 12 mmol) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH4​Cl (15 mL). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Silica gel, Hexanes/EtOAc).

Step 2: Synthesis of Ethyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-phenylpropiolate (1.75 g, 10 mmol) in DMSO (20 mL, 0.5 M).

  • Azide Addition (Safety Critical): Add Sodium Azide ( NaN3​ , 1.9 g, 30 mmol, 3.0 equiv) in four equal portions over 20 minutes to a gently stirred solution. Warning: NaN3​ is highly toxic and can form explosive heavy metal azides. Do not use metal spatulas.

  • Cycloaddition: Leave the reaction vessel unsealed (or equipped with a reflux condenser open to an inert line to prevent pressure buildup) and heat to 80 °C for 8 hours.

  • pH-Controlled Workup: Cool to room temperature. Slowly add distilled water (20 mL). Incrementally add 1.0 M HCl until the aqueous solution reaches pH 1 . Self-Validation: This acidification is critical to protonate the triazole sodium salt ( pKa≈9 ), ensuring it partitions into the organic phase.

  • Isolation: Extract with Dichloromethane (DCM, 3 × 30 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Recrystallize the crude product from a 5:1 mixture of Hexanes:DCM to afford an off-white powder[1].

Step 3: Synthesis of (5-phenyl-1H-1,2,3-triazol-4-yl)methanol
  • Reaction Setup: Dissolve ethyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate (1.5 g, 7.0 mmol) in anhydrous THF (23 mL, 0.3 M). Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Reduction (Safety Critical): Add LiAlH4​ (380 mg, 10.0 mmol, ~1.4 equiv) carefully in four portions over 20 minutes. Warning: Vigorous H2​ gas evolution will occur. Ensure proper venting.

  • Progression: Remove the ice bath, warm to room temperature, and stir for 30 minutes. Verify completion via TLC.

  • Quenching: Cool the reaction back to 0 °C. Quench the excess LiAlH4​ by the highly controlled, dropwise addition of saturated aqueous NH4​Cl until gas evolution completely ceases.

  • Isolation: Acidify the mixture by adding 1.0 M HCl to break up the aluminum emulsion. Extract the aqueous phase with DCM (3 × 30 mL). Dry the combined organics over Na2​SO4​ , filter, and concentrate via rotary evaporation to yield the pure product as a white solid [1].

Quantitative Data & Characterization Summary

StepIntermediate / ProductTypical YieldKey ¹H NMR Shifts (CDCl₃, δ ppm)Key HRMS / IR Data
1 Ethyl 3-phenylpropiolate85–90%7.58 (m, 2H), 7.45 (m, 3H), 4.29 (q, 2H), 1.35 (t, 3H)IR: 2220 cm⁻¹ (C≡C), 1710 cm⁻¹ (C=O)
2 Ethyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate80%7.79 (m, 2H), 7.40 (m, 3H), 4.36 (q, 2H), 1.28 (t, 3H)HRMS: [M+H]⁺ 218.0930
3 (5-phenyl-1H-1,2,3-triazol-4-yl)methanol>90%7.75 (m, 2H), 7.42 (m, 3H), 4.85 (s, 2H)HRMS: [M+H]⁺ 176.0824

References

  • Motika, S. E., & Shi, X. (2018). Synthesis and application of a novel bis-1,2,3-triazole ligand containing a 2,2'-bipyrrolidine core. ARKIVOC, 2018(2), 103-112.[Link]

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete click reactions for Phenyl(1H-1,2,3-triazol-4-yl)methanol

[fontname="Arial", style="filled", shape="box", Caption: Diagnostic workflow for troubleshooting incomplete CuAAC click reactions. Frequently Asked Questions (Troubleshooting) Q1: My reaction stalls at 50-60% conversion,...

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Author: BenchChem Technical Support Team. Date: April 2026

[fontname="Arial", style="filled", shape="box",

Caption: Diagnostic workflow for troubleshooting incomplete CuAAC click reactions.

Frequently Asked Questions (Troubleshooting)

Q1: My reaction stalls at 50-60% conversion, and the solution turns green/blue. Why? Causality: The green/blue color is a direct visual indicator that your active Cu(I) catalyst has oxidized to the inactive Cu(II) state. Cu(I) is highly susceptible to aerobic oxidation. Solution: Ensure a continuous reducing environment by adding a slight excess of sodium ascorbate (0.15–0.20 eq). More importantly, incorporate a stabilizing ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). TBTA wraps the Cu(I) center, shielding it from dissolved oxygen while accelerating the reaction rate by stabilizing the dinuclear copper intermediate .

Q2: I have active Cu(I) (solution is pale yellow), but my propargyl alcohol is completely consumed before the phenyl azide reacts. What is happening? Causality: Terminal alkynes like propargyl alcohol can undergo copper-catalyzed oxidative homocoupling (Glaser coupling) in the presence of trace oxygen, forming a dialkyne byproduct and permanently depleting your starting material . Solution: Strictly degas your solvents by sparging with Argon or Nitrogen for 10–15 minutes prior to adding the catalyst. Always use 1.2 equivalents of propargyl alcohol to buffer against unavoidable trace homocoupling.

Q3: My phenyl azide starting material seems unreactive or shows multiple spots on TLC before the reaction even begins. How do I handle it? Causality: Aryl azides are sensitive to UV light and elevated temperatures. They slowly degrade by extruding nitrogen gas (N₂) to form highly reactive nitrenes, which undergo non-specific polymerization or solvent insertion. Solution: Store phenyl azide at -20°C in amber vials. Always verify its integrity via TLC immediately before use. If degradation is observed, synthesize a fresh batch from aniline via diazotization and azide displacement .

Q4: What is the optimal solvent system to ensure both reagents remain in solution while maximizing the reaction rate? Causality: Phenyl azide is highly hydrophobic, while propargyl alcohol is hydrophilic. A purely organic system slows down the formation of the critical dinuclear copper intermediate, whereas a purely aqueous system will precipitate the azide. Solution: Use a 1:1 mixture of tert-butanol (t-BuOH) and water. t-BuOH solubilizes the phenyl azide, while the aqueous component significantly lowers the activation energy of the metallacycle formation step .

Optimization Matrix

ParameterSuboptimal ConditionOptimized ConditionCausality / Mechanistic ImpactExpected Yield
Catalyst Source CuI (Direct Cu(I))CuSO₄ + Na-AscorbateCuI readily oxidizes to Cu(II) in air. Ascorbate provides a continuous reducing environment.< 40% vs. > 90%
Ligand Loading None0.05 eq TBTATBTA stabilizes the Cu(I) oxidation state and accelerates the formation of the dinuclear intermediate.~ 50% vs. > 95%
Solvent System Pure THF or DCMt-BuOH / H₂O (1:1)Water lowers the activation energy of the metallacycle formation; t-BuOH ensures reagent solubility.~ 60% vs. > 95%
Alkyne Stoichiometry 1.0 eq Propargyl Alcohol1.2 eq Propargyl AlcoholCompensates for trace loss due to unavoidable minor oxidative homocoupling (Glaser coupling).~ 75% vs. > 90%

Standard Operating Procedure: Self-Validating Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Reagents: Phenyl azide (1.0 eq, 1.0 mmol), Propargyl alcohol (1.2 eq, 1.2 mmol), CuSO₄·5H₂O (0.05 eq, 0.05 mmol), Sodium ascorbate (0.15 eq, 0.15 mmol), TBTA (0.05 eq, 0.05 mmol). Solvent: tert-Butanol / Water (1:1 v/v, 10 mL).

  • Step 1: Catalyst Premix & Activation

    • Action: Dissolve CuSO₄·5H₂O and TBTA in 5 mL of the t-BuOH/H₂O mixture. Add sodium ascorbate (dissolved in 1 mL water) dropwise.

    • Validation Checkpoint: The solution must transition from pale blue (Cu(II)) to colorless or pale yellow (Cu(I)). Causality: A persistent blue or green color indicates failed reduction (likely degraded ascorbate); do not proceed until resolved.

  • Step 2: Reagent Integration & Degassing

    • Action: In a separate flask, dissolve phenyl azide and propargyl alcohol in 4 mL of t-BuOH/H₂O. Sparge with Argon for 10 minutes. Transfer the activated catalyst mixture into this flask under Argon.

    • Validation Checkpoint: Vigorous stirring should yield a homogeneous single phase. Phase separation indicates incorrect solvent ratios, which will stall the reaction at the interface.

  • Step 3: Reaction Execution & Monitoring

    • Action: Stir the reaction at room temperature for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The high-Rf phenyl azide spot must disappear entirely, replaced by a strong UV-active, polar spot (the triazole product) at Rf ~0.3.

  • Step 4: Quenching and Isolation

    • Action: Add 10 mL of 0.1 M aqueous EDTA or saturated NH₄Cl to chelate the copper catalyst. Extract with Ethyl Acetate (3 x 15 mL).

    • Validation Checkpoint: The aqueous layer will turn deep blue (Cu(II)-EDTA complex), leaving a completely colorless organic layer. This visual cue confirms the complete removal of toxic copper species from your product.

Mechanistic Pathway

CuAAC_Mechanism Cu_Cat Active Cu(I) Catalyst (Stabilized by TBTA) Pi_Complex π-Alkyne Cu(I) Complex (Propargyl Alcohol Binding) Cu_Cat->Pi_Complex Sigma_Acetylide σ-Bound Cu(I) Acetylide (Deprotonation) Pi_Complex->Sigma_Acetylide Base / -H⁺ Dinuclear Dinuclear Cu(I) Intermediate (Rate-Determining Step) Sigma_Acetylide->Dinuclear + Cu(I) Azide_Coord Phenyl Azide Coordination (N-Cu Bond Formation) Dinuclear->Azide_Coord + Phenyl Azide Metallacycle Six-Membered Cu-Metallacycle (C-N Bond Formation) Azide_Coord->Metallacycle Protonation Protonation & Ring Contraction (Triazole Formation) Metallacycle->Protonation Protonation->Cu_Cat Regenerate Cu(I) Product (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol (Final Product) Protonation->Product Release Product

Caption: Mechanistic pathway of the CuAAC reaction highlighting the dinuclear copper intermediate.

References

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. URL:[Link]

  • da Silva, et al. (2020). New α-Hydroxy-1,2,3-triazoles and 9H-Fluorenes-1,2,3-triazoles: Synthesis and Evaluation as Glycine Transporter 1 Inhibitors. Journal of the Brazilian Chemical Society. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic Chemistry Portal. URL:[Link]

Optimization

Optimizing catalyst concentration for Phenyl(1H-1,2,3-triazol-4-yl)methanol production

Welcome to the technical support center for the synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for this important chemical transformation. The synthesis, primarily achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry," valued for its high yields and reliability.[1][2] However, optimizing catalyst concentration and other reaction parameters is crucial for achieving desired outcomes. This guide provides practical, field-proven insights to navigate the nuances of this reaction.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol in a question-and-answer format, offering causative explanations and actionable solutions.

Question 1: My reaction yield is consistently low or there is no product formation. What are the primary causes and how can I resolve this?

A low or non-existent yield is a common problem that can typically be traced back to the integrity of the catalyst, the quality of the reagents, or suboptimal reaction conditions.[1]

  • Catalyst Inactivity: The active catalyst in the CuAAC reaction is the Copper(I) ion (Cu(I)). It is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen dissolved in the reaction mixture.[1]

    • Solution: Ensure all solvents and solutions are thoroughly degassed by sparging with an inert gas like nitrogen or argon for 15-30 minutes prior to use.[3] If possible, conduct the reaction under an inert atmosphere.[3] When using a Cu(II) salt (e.g., CuSO₄) with a reducing agent, always use a freshly prepared solution of the reducing agent, such as sodium ascorbate.[1]

  • Insufficient Catalyst Loading: The concentration of the copper catalyst may be too low to effectively drive the reaction to completion.

    • Solution: While catalyst loading can be as low as ppm levels in some cases, a typical starting point for small molecule synthesis is 1-5 mol% of the copper salt.[3] If low yield persists, a systematic increase in catalyst concentration can be explored.

  • Reagent Purity and Stability: Impurities in the phenyl azide or propargyl alcohol can poison the catalyst.[1] Additionally, the sodium ascorbate solution, used to reduce Cu(II) to Cu(I), is prone to degradation and loses its efficacy over time.[1]

    • Solution: Use high-purity starting materials. Phenyl azide should be handled with care due to its potential instability. Always use a freshly prepared solution of sodium ascorbate for each reaction.[1][4]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield by affecting the solubility of reactants and the stability of the catalytic species.[5]

    • Solution: For the synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol, a polar solvent is generally preferred due to the polarity of propargyl alcohol. Common choices include mixtures of t-BuOH/H₂O, DMF, or DMSO.[6][7] If solubility is an issue, consider using a co-solvent.

Question 2: I am observing significant side product formation. What are the likely side reactions and how can they be minimized?

The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as the Glaser coupling, which leads to the formation of a diacetylene byproduct.

  • Glaser Coupling: This occurs when the copper acetylide intermediate reacts with another alkyne molecule in the presence of an oxidant (typically oxygen).

    • Solution: The exclusion of oxygen is paramount.[8] As mentioned previously, degassing solvents and running the reaction under an inert atmosphere are crucial. The use of a suitable ligand can also help to stabilize the Cu(I) catalyst and disfavor the homocoupling pathway. Additionally, ensuring a sufficient concentration of the azide reactant can help to promote the desired cycloaddition over the competing homocoupling.

  • Coordination of Hydroxyl Group: The hydroxyl group of propargyl alcohol can potentially coordinate with the copper catalyst, which may affect its reactivity.

    • Solution: While propargyl alcohol is generally a good substrate for CuAAC,[9] if issues are suspected, the use of a ligand can help to modulate the coordination environment of the copper ion. The choice of ligand can be critical in reactions involving substrates with potentially coordinating functional groups.[10]

Question 3: The purification of my product is proving difficult, and I suspect copper contamination. What is the best approach for purification?

The polar nature of Phenyl(1H-1,2,3-triazol-4-yl)methanol, due to the hydroxyl group, can make purification challenging. Residual copper can also be an issue.

  • Chromatography: Flash column chromatography on silica gel is a standard method for purification.

    • Solution: A gradient elution system is often effective. Start with a less polar eluent (e.g., dichloromethane or ethyl acetate/hexane mixture) and gradually increase the polarity by adding methanol. For example, a gradient of 0-10% methanol in dichloromethane is a good starting point.

  • Copper Removal: Copper ions can be difficult to remove completely by chromatography alone.

    • Solution: After the reaction, a workup procedure involving washing the organic extract with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or ammonia, can effectively sequester and remove the majority of the copper catalyst.[3][11]

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst concentration for this synthesis? The optimal catalyst concentration can vary depending on the scale of the reaction and the purity of the reagents. A good starting point is typically in the range of 1-5 mol% for the copper source (e.g., CuSO₄·5H₂O or CuI).[3][7] For the reducing agent, sodium ascorbate, a concentration of 5-10 mol% is common when starting with a Cu(II) source.[3]

Q2: Is a ligand necessary for this reaction? If so, which one should I choose? While the CuAAC reaction can proceed without a ligand, the use of a ligand is highly recommended. Ligands stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation and oxidation, and can significantly accelerate the reaction rate.[12] For small molecule synthesis in aqueous or polar organic solvents, water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) are excellent choices.[1][13] A typical ligand-to-copper ratio is between 1:1 and 5:1.[4]

Q3: What is the best solvent system for the synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol? The choice of solvent depends on the solubility of your specific starting materials. Given the polarity of propargyl alcohol, a polar solvent system is generally effective. Commonly used solvents include:

  • A mixture of tert-butanol and water (e.g., 1:1 or 4:1 v/v)[7]

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[5]

  • Aqueous buffer systems (e.g., phosphate buffer, pH 7) for bioconjugation-style reactions[14]

Q4: How can I monitor the progress of the reaction? The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] For TLC analysis, a suitable mobile phase would be a mixture of ethyl acetate and hexanes or dichloromethane and methanol. The disappearance of the starting materials and the appearance of the more polar triazole product can be visualized under UV light.

Data Summary and Protocols

Table 1: Recommended Catalyst and Reagent Concentrations
ComponentRecommended Concentration (mol%)Purpose
Copper(II) Sulfate (CuSO₄·5H₂O)1 - 5Cu(I) precursor
Sodium Ascorbate5 - 10Reducing agent
Copper(I) Iodide (CuI)1 - 5Direct Cu(I) source
Ligand (e.g., THPTA, TBTA)1 - 25 (1:1 to 5:1 ratio with Cu)Cu(I) stabilization & rate acceleration
Phenyl Azide100 (1.0 equivalent)Starting material
Propargyl Alcohol100 - 120 (1.0 - 1.2 equivalents)Starting material

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Phenyl(1H-1,2,3-triazol-4-yl)methanol

This protocol provides a reliable starting point for the synthesis and may require optimization for specific experimental setups.

Materials:

  • Phenyl azide

  • Propargyl alcohol

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous solution of EDTA

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve phenyl azide (1.0 eq.) and propargyl alcohol (1.1 eq.) in a 1:1 mixture of tert-butanol and water.

  • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq.) and, if used, the ligand (e.g., THPTA, 0.05 eq.).

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄/ligand solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of EDTA (to remove copper), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure Phenyl(1H-1,2,3-triazol-4-yl)methanol.

Visualizations

Simplified Catalytic Cycle of CuAAC

CuAAC_Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne Propargyl Alcohol Alkyne->Cu_Acetylide Azide Phenyl Azide Metallocycle Copper Metallocycle Azide->Metallocycle Cu_Acetylide->Metallocycle Product Phenyl(1H-1,2,3-triazol-4-yl)methanol Metallocycle->Product Product->CuI Catalyst Regeneration

Caption: Simplified catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Is the Cu(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and fresh? Start->Check_Reagents Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Solution_Degas Degas solvents and use fresh reducing agent. Check_Catalyst->Solution_Degas Solution_Purity Purify starting materials. Use fresh azide and ascorbate solutions. Check_Reagents->Solution_Purity Solution_Optimize Optimize solvent, temperature, and catalyst/ligand concentration. Check_Conditions->Solution_Optimize Success Yield Improved Solution_Degas->Success Solution_Purity->Success Solution_Optimize->Success

Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Propargyl-PEG7-alcohol Click Chemistry. BenchChem.
  • Finn, M. G., & Sharpless, K. B. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 155-169.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Jena Bioscience. (2011).
  • BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-alcohol. BenchChem.
  • Jena Bioscience. (2009).
  • García, A., et al. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. Beilstein Journal of Organic Chemistry, 13, 2194-2201.
  • Larnaudie, S. C., et al. (2025). Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry. Reaction Chemistry & Engineering.
  • Aioub, A. G., et al. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis.
  • Zhou, Y., & Fokin, V. V. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1675.
  • Rodionov, V. O., et al. (2010). "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO4.
  • BenchChem. (2025). Application Notes and Protocols for 5-Propargylfurfuryl Alcohol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BenchChem.
  • Ma, Y., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Society Reviews.
  • Presolski, S. I., et al. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(4), 724-727.
  • BenchChem. (2025). Technical Support Center: Optimizing Bis-propargyl-PEG1 Reactions with pH. BenchChem.
  • Kumar, A., et al. (2018). Synthesis of novel 1H-1,2,3-triazol-1-yl-N- phenylacetamide Derivatives using Click Chemistry Via (CuAAC) Approach. Journal of Chemical and Pharmaceutical Research, 10(4), 1-8.
  • ResearchGate. (2024). Most used CuAAC reaction ligands.
  • Zhou, Y., & Fokin, V. V. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 74(21), 8376-8379.
  • Tale, R. H., et al. (2014). “Click” ligand for “Click” chemistry: (1-(4-Methoxybenzyl)-1-H-1, 2, 3-triazol-4-yl) methanol (MBHTM) accelerated Copper-catalyzed [3+2] Azide-Alkyne cycloaddition (CuAAC) at low catalyst loading. Tetrahedron Letters, 55(30), 4164-4167.
  • Aioub, A. G., et al. (2017).
  • Gonda, Z., et al. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
  • Orha, L., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015.
  • Mika, L. T., & Cséfalvay, E. (2025). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 21, 1-12.
  • Jena Bioscience. (n.d.).
  • Green, E. E., et al. (2022). Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry.
  • Tale, R. H., et al. (2014). 984-989 Research Article (1-(4-Methoxybenzyl)-1-H-1,2,3-triazol. Journal of Chemical and Pharmaceutical Research, 6(7), 984-989.
  • Rostovtsev, V. V., et al. (2002). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 40(4), 2044-2054.
  • Keglevich, G., et al. (2019). Synthesis of (1,2,3-triazol-4-yl)methyl Phosphinates and (1,2,3-Triazol-4-yl)methyl Phosphates by Copper-Catalyzed Azide-Alkyne Cycloaddition. Molecules, 24(11), 2098.
  • ResearchGate. (2025). Isolation of a Copper(I) Triazolide: A “Click” Intermediate.

Sources

Troubleshooting

Technical Support Center: Resolving Solubility Issues with Phenyl(1H-1,2,3-triazol-4-yl)methanol in Aqueous Media

Welcome to the technical support guide for Phenyl(1H-1,2,3-triazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Phenyl(1H-1,2,3-triazol-4-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments. This guide offers a series of troubleshooting steps, in-depth FAQs, and validated experimental protocols to systematically address and overcome solubility hurdles.

Section 1: Understanding the Compound - A Physicochemical Profile

A foundational understanding of the molecule's properties is the first step in diagnosing and solving solubility problems.

Q1: What are the key structural features of Phenyl(1H-1,2,3-triazol-4-yl)methanol that influence its solubility?

Phenyl(1H-1,2,3-triazol-4-yl)methanol possesses a bifurcated nature. It contains a non-polar phenyl group, which is inherently hydrophobic and drives its poor water solubility. Conversely, the molecule also features a 1,2,3-triazole ring and a primary alcohol (methanol group). Both of these moieties are polar and capable of forming hydrogen bonds with water, which contributes positively to its aqueous solubility.[1][2] The overall solubility in aqueous media is therefore a delicate balance between these opposing characteristics. The parent 1H-1,2,3-triazole is known to be very soluble in water, but the addition of the phenyl ring significantly diminishes this property.[3]

Q2: What is the predicted pKa of the compound, and how does this affect solubility strategies?

The predicted pKa of Phenyl(1H-1,2,3-triazol-4-yl)methanol is approximately 12.96 for the hydroxyl proton, indicating it is a very weak acid, similar to other alcohols.[4] This high pKa value means that it is not practical to significantly increase solubility by deprotonating the molecule to form an anionic salt in physiologically relevant or standard buffer systems (pH 1-8). While the triazole ring contains nitrogen atoms that can be protonated to form a cation, this typically occurs only under strongly acidic conditions, which may not be suitable for many biological experiments. Therefore, pH adjustment is generally a less effective primary strategy for this specific compound compared to others.[5][6]

Physicochemical Data Summary
PropertyValue / InformationSource(s)
Molecular Formula C₉H₉N₃O[7][8]
Molecular Weight 175.19 g/mol [7][8]
Structure Phenyl ring linked to a 1,2,3-triazole ring, with a methanol group on the triazole.[8]
Predicted pKa ~12.96 (for the hydroxyl group)[4]
Key Features Hydrophobic phenyl group; Hydrogen bond-donating/accepting triazole and alcohol groups.[1][2]
Appearance Typically a solid at room temperature.[7]

Section 2: Troubleshooting Workflow for Solubility Enhancement

When faced with a poorly soluble compound, a systematic approach is crucial. The following workflow and Q&A guide will walk you through the most effective strategies, from simplest to most complex.

Solubility Troubleshooting Workflow start Insoluble Compound: Phenyl(1H-1,2,3-triazol-4-yl)methanol ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvency Strategy 2: Co-solvency start->cosolvency cyclodextrin Strategy 3: Cyclodextrin Complexation start->cyclodextrin protocol_ph Run pH-Solubility Profile (Protocol 1) ph_adjust->protocol_ph Test Feasibility protocol_co Screen Co-solvents (Protocol 2) cosolvency->protocol_co Implement protocol_cd Perform Phase-Solubility Study (Protocol 3) cyclodextrin->protocol_cd Implement outcome_ph Limited Success Expected (High pKa) outcome_co High Probability of Success (Effective for non-polar moieties) outcome_cd High Probability of Success (Excellent for encapsulating phenyl rings) protocol_ph->outcome_ph protocol_co->outcome_co protocol_cd->outcome_cd

Caption: A logical workflow for enhancing the aqueous solubility of the target compound.

Q3: My initial attempts to dissolve the compound directly in an aqueous buffer have failed. What is the very first step?

Before employing advanced formulation techniques, ensure you have exhausted basic physical methods. This includes:

  • Sonication: Use a bath sonicator to provide energy that can break apart the crystal lattice of the solid compound, facilitating its interaction with the solvent.

  • Vortexing: Vigorous mixing can increase the rate of dissolution.

  • Gentle Heating: Cautiously increasing the temperature of the solution can enhance solubility. However, monitor this closely to avoid compound degradation, especially for long-term storage.

If these methods are insufficient, you must move to formulation-based strategies. The most common starting point for creating a stock solution is to first dissolve the compound in a water-miscible organic solvent.

Q4: What are co-solvents, and how can they improve the solubility of this compound?

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This reduction in polarity lowers the energy penalty required to create a cavity in the solvent for the non-polar phenyl group, thereby increasing solubility.[10] This is a highly effective and widely used technique for compounds like ours that have significant hydrophobic character.[5][11]

Recommended Co-solvents for Screening:

  • Ethanol: A common, relatively non-toxic solvent.

  • Propylene Glycol (PG): Frequently used in pharmaceutical formulations.

  • Polyethylene Glycol 400 (PEG 400): A polymer that is very effective at solubilizing hydrophobic compounds.[12]

  • Dimethyl Sulfoxide (DMSO): A very strong, aprotic solvent. Excellent for creating high-concentration stock solutions, but be mindful of its potential effects in biological assays, even at low final concentrations.

Refer to Protocol 2 for a detailed screening methodology.

Q5: I'm observing precipitation when I dilute my co-solvent stock solution into a larger aqueous volume. How can I prevent this?

This phenomenon is often called "solvent-dumping" or "fall-out." It occurs when the concentration of the co-solvent is diluted below the critical level required to keep the compound dissolved. The compound then rapidly precipitates out of the solution.

Mitigation Strategies:

  • Decrease the Stock Concentration: Use a more dilute stock solution so the final percentage of the co-solvent in your working solution is higher.

  • Increase the Final Co-solvent Percentage: If your experimental system can tolerate it, increase the final concentration of the co-solvent in your aqueous medium.

  • Change the Co-solvent: Some co-solvents are better at maintaining solubility upon dilution. Screening different options is key.

  • Stir Vigorously During Dilution: Add the stock solution dropwise into the vortexing aqueous phase to ensure rapid mixing and prevent localized areas of high concentration that can initiate precipitation.

Q6: When should I consider using cyclodextrins, and why are they a good option for this molecule?

Cyclodextrins are an excellent choice when co-solvents are not suitable or when you need to avoid organic solvents entirely.[13][] These cyclic oligosaccharides have a truncated cone shape with a hydrophobic interior and a hydrophilic exterior.[] They work by encapsulating the hydrophobic part of a guest molecule—in this case, the phenyl ring—within their internal cavity, while the hydrophilic exterior allows the entire inclusion complex to be readily dissolved in water.[15]

This method is particularly promising for Phenyl(1H-1,2,3-triazol-4-yl)methanol because the phenyl group is an ideal size to fit within the cavity of common cyclodextrins. Furthermore, studies have shown favorable interactions between triazole-containing compounds and cyclodextrins.[16]

Cyclodextrin Inclusion Complex cluster_0 Before Complexation cluster_1 After Complexation Compound Poorly Soluble Compound Complex Soluble Inclusion Complex Water Aqueous Medium

Caption: Encapsulation of the hydrophobic phenyl group by a cyclodextrin host.

Q7: Which type of cyclodextrin is best for Phenyl(1H-1,2,3-triazol-4-yl)methanol?

While several types of cyclodextrins exist, the choice depends on the required solubility enhancement and regulatory acceptance.

  • β-Cyclodextrin (β-CD): Has a cavity size well-suited for phenyl rings. However, its own aqueous solubility is quite low (~18.5 g/L), which can limit its effectiveness.[17]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with significantly higher aqueous solubility.[][17] This is often the most effective and recommended choice for substantial solubility enhancement and is widely used in pharmaceutical formulations.

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble, negatively charged derivative that can offer strong complexation and is used in parenteral formulations.[]

For most research applications, HP-β-CD is the recommended starting point due to its high solubility and proven efficacy.[15]

Refer to Protocol 3 for a detailed phase-solubility analysis.

Section 3: Frequently Asked Questions (FAQs)

Q8: How should I prepare a high-concentration stock solution of Phenyl(1H-1,2,3-triazol-4-yl)methanol?

For a reliable stock solution, dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). A concentration of 10-50 mM should be achievable. Store this stock solution at -20°C or -80°C. When preparing working solutions, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid impacting biological systems.

Q9: What is the maximum achievable aqueous concentration I can expect?

The maximum concentration is highly dependent on the method used. The following table provides a general guide.

Solubilization MethodExpected Solubility RangeNotes
Aqueous Buffer (pH 7.4) Very Low (<0.1 mg/mL)Limited by the compound's intrinsic properties.
pH Adjustment LowUnlikely to provide significant enhancement due to high pKa.[5][6]
Co-solvents (e.g., 20% PEG 400) Moderate to High (1-10+ mg/mL)Highly effective but dependent on the tolerance of the experimental system to the co-solvent.[10]
Cyclodextrins (e.g., 20% HP-β-CD) Moderate to High (1-10+ mg/mL)Excellent for creating solvent-free aqueous solutions.[15][18]
Q10: How can I quantify the concentration of my solubilized compound to confirm these results?

The most reliable method for quantification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The phenyl and triazole rings are chromophores that will absorb UV light, typically in the range of 210-260 nm.[19] You can develop a simple isocratic method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A calibration curve should be constructed using standards of known concentrations to accurately quantify your solubilized samples.[19]

Section 4: Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the solubility of the compound across a range of pH values.

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Add Excess Compound: Add an excess amount of Phenyl(1H-1,2,3-triazol-4-yl)methanol to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Tightly cap the vials and place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Solid from Liquid: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant and dilute it with the appropriate mobile phase for your analytical method.

  • Quantify: Analyze the diluted samples using a validated analytical method like RP-HPLC to determine the concentration.[19] Plot solubility (mg/mL or µM) versus pH.

Protocol 2: Co-solvent Screening for Solubility Enhancement

Objective: To identify the most effective co-solvent and determine the required concentration.

  • Prepare Co-solvent/Water Mixtures: Prepare a series of solutions containing increasing percentages (v/v) of your chosen co-solvent (e.g., Ethanol, PEG 400) in your primary aqueous buffer (e.g., 0%, 5%, 10%, 20%, 40% co-solvent).

  • Add Excess Compound: Add an excess amount of the compound to each co-solvent mixture.

  • Equilibrate: As in Protocol 1, shake the vials for 24-48 hours to reach equilibrium.

  • Separate and Sample: Centrifuge the vials to pellet undissolved solid and carefully sample the supernatant.

  • Quantify: Dilute and analyze the samples to determine the solubility at each co-solvent concentration. Plot solubility versus % co-solvent.

Protocol 3: Phase-Solubility Analysis with Cyclodextrins

Objective: To determine the association constant and solubility enhancement provided by a cyclodextrin.

  • Prepare Cyclodextrin Solutions: In your desired aqueous buffer, prepare a series of solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 25, 50, 100, 200 mM).

  • Add Excess Compound: Add an excess amount of Phenyl(1H-1,2,3-triazol-4-yl)methanol to each cyclodextrin solution.

  • Equilibrate: Shake the vials for 48-72 hours at a constant temperature. Cyclodextrin complexation can take longer to equilibrate than co-solvency.

  • Separate and Sample: Centrifuge the vials. To remove any undissolved solid, it is best to filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind your compound).

  • Quantify: Analyze the filtrate to determine the concentration of the dissolved compound.

  • Analyze Data: Plot the total concentration of the dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). The resulting phase-solubility diagram will show how solubility increases with cyclodextrin concentration. A linear (AL-type) plot is expected, from which the complexation stoichiometry and stability constant can be calculated.

Section 5: References

  • Vertex AI Search. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.

  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion.

  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.

  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?.

  • ChemicalBook. (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol.

  • PMC. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs.

  • Guidechem. (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol 103755-58-4 wiki.

  • PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.

  • PubChem. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707.

  • ACS Publications. (2026, January 05). Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery.

  • IntechOpen. (2020, October 13). 1,2,3-Triazoles: Synthesis and Biological Application.

  • BOC Sciences. pH Adjustment and Co-Solvent Optimization.

  • NextSDS. [3-(1H-1,2,4-TRIAZOL-1-YL)PHENYL]METHANOL.

  • Journal of Chemical Technology and Metallurgy. (2022, April 11). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility.

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.

  • ECHA CHEM. (1-phenyl-1H-1,2,3-triazol-4-yl)methanol.

  • Der Pharma Chemica. N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies.

  • MDPI. (2022, November 22). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties.

  • IntechOpen. (2019, December 11). Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs.

  • ResearchGate. (2025, January 09). Cyclodextrin-Based Compounds and Their Derived 1,2,3-Triazoles: Recent Aspects, Synthesis, Overview and Applications.

  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.

  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.

  • PMC. (2025, August 18). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives.

  • CymitQuimica. [3-(1H-1,2,4-Triazol-1-yl)phenyl]methanol.

  • Benchchem. Application Notes and Protocols for the Quantification of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea.

  • ResearchGate. (2025, June 09). Synthesis, Spectral Properties, Crystal Structure and DFT Studies of 2-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzonitrile.

  • ResearchGate. (2026, March 05). 1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases.

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  • MDPI. (2024, April 24). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][5][11][20]triazoles.

  • SCBT. (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | CAS 103755-58-4.

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Optimization

Technical Support Center: Chiral Resolution and Separation of Phenyl(1H-1,2,3-triazol-4-yl)methanol Enantiomers

This guide is designed for researchers, scientists, and drug development professionals engaged in the challenging task of resolving and separating the enantiomers of Phenyl(1H-1,2,3-triazol-4-yl)methanol. The following s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the challenging task of resolving and separating the enantiomers of Phenyl(1H-1,2,3-triazol-4-yl)methanol. The following sections provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. The methodologies and explanations are grounded in established scientific principles to ensure accuracy and reliability.

Section 1: Troubleshooting Guide for Chiral HPLC Separation

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary technique for the analytical and preparative separation of Phenyl(1H-1,2,3-triazol-4-yl)methanol enantiomers. However, achieving baseline resolution can be a significant hurdle. This section addresses common problems and provides systematic troubleshooting workflows.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The chromatogram shows a single, broad peak or two poorly resolved, co-eluting peaks (Resolution < 1.5).

Q: My chiral HPLC method is not separating the enantiomers of Phenyl(1H-1,2,3-triazol-4-yl)methanol. What are the likely causes and how can I improve the resolution?

A: Achieving successful chiral separation is a multifactorial process that depends on the interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase. The triazole and phenyl moieties, along with the hydroxyl group in your compound, offer multiple points of interaction (π-π stacking, hydrogen bonding, and dipole-dipole interactions) that are crucial for chiral recognition.[1] If you are experiencing poor resolution, consider the following systematic approach:

Troubleshooting Workflow for Poor Resolution:

Caption: Workflow for troubleshooting poor chiral separation.

Step-by-Step Protocol & Explanation:

  • Evaluate the Chiral Stationary Phase (CSP):

    • Expertise & Experience: Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated with carbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are often the first choice for separating a wide range of chiral compounds, including triazole derivatives.[2][3] These phases provide a combination of helical polymer structures and functional groups that create the necessary chiral environment for enantiomeric discrimination.

    • Action: If you are not using a polysaccharide-based column, consider switching to one. If you are, ensure it is the most suitable for your analyte. A screening approach using columns with different selectors (e.g., cellulose vs. amylose) is highly recommended.[4][5]

  • Optimize the Mobile Phase:

    • Causality: The composition of the mobile phase directly influences the retention and selectivity of the separation. The choice of organic modifier and additives can dramatically alter the interactions between the enantiomers and the CSP.[6]

    • Protocol: Mobile Phase Optimization

      • Normal Phase (NP) Mode: This is often the preferred starting point for polysaccharide CSPs.

        • Solvents: Use a primary solvent of n-hexane or heptane with an alcohol modifier (e.g., isopropanol (IPA) or ethanol).

        • Optimization: Systematically vary the percentage of the alcohol modifier. Start with a typical ratio like 90:10 (hexane:IPA) and adjust the alcohol content in 5% increments. Lowering the alcohol percentage generally increases retention and can improve resolution, but may also lead to broader peaks.[2]

        • Additives: For basic compounds like your triazole, peak tailing can be an issue due to interactions with residual silanols on the silica support. Adding a small amount of a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase can mitigate this by competing for the active sites.[7][8]

      • Reversed-Phase (RP) and Polar Organic (PO) Modes:

        • Solvents: If your compound has poor solubility in NP solvents, RP (e.g., acetonitrile/water or methanol/water) or PO (e.g., pure methanol or ethanol) modes can be effective.[3][9]

        • Additives: In RP mode, adding a buffer or an acid (like 0.1% trifluoroacetic acid, TFA) can control the ionization state of the analyte and improve peak shape.[8]

  • Optimize the Column Temperature:

    • Scientific Principle: Temperature affects the thermodynamics of the chiral recognition process.[2] Lowering the temperature often enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[8] However, this can also increase analysis time and viscosity.

    • Protocol: Temperature Optimization

      • Start at ambient temperature (e.g., 25 °C).

      • Decrease the temperature in 5 °C increments (e.g., to 20 °C, then 15 °C). Analyze a sample at each step.

      • If resolution does not improve, try increasing the temperature in 5 °C increments from the start (e.g., to 30 °C, then 35 °C). In some cases, higher temperatures can improve efficiency and unexpectedly increase resolution.[8]

Summary of Starting Conditions for HPLC Method Development:

ParameterNormal Phase (NP)Reversed-Phase (RP)Polar Organic (PO)
CSP Cellulose or Amylose-based (e.g., Lux Cellulose-1, Chiralpak AD)Cellulose or Amylose-based (Immobilized)Cellulose or Amylose-based
Mobile Phase Hexane/IPA (90/10, v/v)Acetonitrile/Water (50/50, v/v)Methanol or Ethanol
Additive 0.1% DEA (for peak shape)0.1% TFA or 10mM Buffer0.1% DEA or TFA
Flow Rate 1.0 mL/min1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV (e.g., 220 nm or 254 nm)UV (e.g., 220 nm or 254 nm)UV (e.g., 220 nm or 254 nm)
Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

Symptom: Peaks are not symmetrical, exhibiting a "tail" or a "front," which complicates integration and reduces apparent resolution.

Q: I am observing significant peak tailing for my Phenyl(1H-1,2,3-triazol-4-yl)methanol enantiomers. What is causing this and how can I fix it?

A: Peak tailing is a common problem in chromatography and is often caused by secondary, undesirable interactions between the analyte and the stationary phase, column overload, or extra-column dead volume.[8] Given that your molecule contains a basic nitrogenous heterocycle, interactions with acidic silanol groups on the silica surface of the CSP are a primary suspect.[8]

Troubleshooting Workflow for Peak Tailing:

Caption: A logical workflow to diagnose and resolve peak tailing.

Step-by-Step Protocol & Explanation:

  • Check for Column Overload:

    • Causality: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a non-linear isotherm and resulting in peak distortion (typically tailing).

    • Action: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves significantly, you were overloading the column. Determine the optimal sample load for your column dimensions and particle size.

  • Use a Mobile Phase Modifier:

    • Expertise & Experience: As mentioned, the nitrogen atoms in the triazole ring can interact strongly with residual silanols on the CSP support, causing tailing. A competitive agent in the mobile phase can block these sites.

    • Protocol: For normal phase separations, add a small concentration (0.1% v/v) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[8] This amine will preferentially interact with the silanols, freeing up your analyte to engage primarily in the desired chiral recognition interactions. For reversed-phase, ensure the pH is appropriate to maintain a consistent protonation state of your analyte.

  • Verify Column Health and System Integrity:

    • Trustworthiness: A deteriorating column or issues within the HPLC system can also manifest as poor peak shape.

    • Action:

      • Column Wash: If the column has been used extensively, it may have adsorbed contaminants. Flush the column with a strong, compatible solvent (check the manufacturer's guidelines) to remove strongly retained compounds.

      • Check for Dead Volume: Ensure all fittings and tubing are properly connected and that you are using low-dead-volume components, especially in UHPLC systems. Voids at the head of the column can also cause severe peak distortion.

Section 2: FAQs on Diastereomeric Salt Resolution

For larger-scale separations, classical resolution via diastereomeric salt formation followed by crystallization is a powerful alternative to preparative chromatography.[10]

Q1: How do I select an appropriate chiral resolving agent for Phenyl(1H-1,2,3-triazol-4-yl)methanol?

A: Your compound is a chiral alcohol, which is a neutral functional group. To form a salt, you must first derivatize your alcohol into an acidic or basic moiety. A common and effective strategy is to convert the alcohol into a half-ester of a dicarboxylic acid, such as maleic acid or phthalic acid.[11] This introduces a carboxylic acid group, allowing you to then form diastereomeric salts with a chiral base.

  • Step 1: Derivatization: React your racemic Phenyl(1H-1,2,3-triazol-4-yl)methanol with an acid anhydride (e.g., maleic anhydride) to form the corresponding monoester.

  • Step 2: Select a Chiral Base: Screen a variety of commercially available chiral amines. Common choices include:

    • Cinchona alkaloids (e.g., cinchonidine, quinine)

    • (+)-Dehydroabietylamine[11]

    • (R)- or (S)-1-Phenylethylamine[10]

    • Brucine

The selection is largely empirical, and a screening approach using small-scale crystallizations with different resolving agents and solvents is the most effective way to identify a suitable pair.[12]

Q2: My diastereomeric salt crystallization is not working. What factors should I investigate?

A: The success of a diastereomeric resolution hinges on the significant solubility difference between the two diastereomeric salts in a given solvent system.[13] If you are not observing selective crystallization, consider the following:

  • Solvent Screening: This is the most critical parameter. The solubility of the salts can change dramatically from one solvent to another.[13] Screen a wide range of solvents with varying polarities (e.g., alcohols like methanol or isopropanol, esters like ethyl acetate, ethers like MTBE, and hydrocarbons like toluene). Solvent mixtures can also be highly effective.[12]

  • Stoichiometry: Ensure you are using the correct molar ratio of your derivatized analyte to the resolving agent. While a 1:1 ratio is common, sometimes other stoichiometries may be required.

  • Temperature and Cooling Rate: Crystallization is a thermodynamic process. Experiment with different dissolution temperatures and cooling profiles. A slower cooling rate often promotes the formation of more ordered, purer crystals.

  • Seeding: If you can isolate a few crystals of the desired diastereomer, using them to seed a supersaturated solution can be a very effective way to induce crystallization of that specific diastereomer.[14]

Section 3: FAQs on Enzymatic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally friendly method for separating enantiomers.

Q: Can I use an enzyme to resolve the enantiomers of Phenyl(1H-1,2,3-triazol-4-yl)methanol?

A: Yes, enzymatic kinetic resolution is an excellent strategy for chiral alcohols. The most common approach involves the enantioselective acylation of the alcohol using a lipase enzyme in a non-aqueous solvent.[15]

Principle of Enzymatic Kinetic Resolution:

In the presence of an acyl donor (like vinyl acetate), a lipase will selectively acylate one enantiomer of the alcohol much faster than the other. This results in a mixture containing one enantiomer as an ester and the other as the unreacted alcohol. These two compounds (ester and alcohol) have different chemical properties and can be easily separated by standard column chromatography.

Workflow for Enzymatic Resolution:

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of Phenyl(1H-1,2,3-triazol-4-yl)methanol During Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling Phenyl(1H-1,2,3-triazol-4-yl)methanol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals handling Phenyl(1H-1,2,3-triazol-4-yl)methanol. While the 1,2,3-triazole core exhibits exceptionally high chemical stability[1], the adjacent hydroxyl group is highly susceptible to specific oxidative degradation pathways if the compound is not properly isolated and stored.

This guide synthesizes field-proven methodologies with mechanistic causality to ensure the long-term integrity of your synthesized batches.

Part 1: Understanding the Degradation Pathway

To prevent degradation, we must first understand the chemical causality behind it. The synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol typically relies on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. Because the 1,2,3-triazole ring is a powerful chelating motif[3][4], trace amounts of the copper catalyst frequently remain coordinated to the nitrogen atoms even after standard silica gel purification. During storage, these trace transition metals act as a catalyst, coupling with atmospheric oxygen to oxidize the alcohol into its corresponding carbonyl degradant[5].

DegradationPathway A Phenyl(1H-1,2,3-triazol-4-yl)methanol (Target Compound) D Catalytic Auto-Oxidation A->D Undergoes B Trace Copper (Cu) Impurities (From CuAAC Synthesis) B->D Catalyzes C Atmospheric Oxygen (O2) & Ambient Light C->D Promotes E Carbonyl Degradant (Loss of Purity) D->E Yields F Storage Mitigation: EDTA Wash + Argon + (-20°C) F->B Removes F->C Excludes

Logical relationship of Cu-catalyzed oxidative degradation and corresponding mitigation strategies.

Part 2: Troubleshooting FAQs

Q1: My stored batch of Phenyl(1H-1,2,3-triazol-4-yl)methanol has developed a yellowish tint, and NMR shows a new peak around 9.5-10.0 ppm. What happened? Answer: Your compound has undergone auto-oxidation. The new NMR peak corresponds to the aldehyde proton of the oxidized degradant. Because 1,2,3-triazoles uniquely adjust metal cation reactivity[4], any residual copper from your click chemistry synthesis will redox-cycle in the presence of ambient oxygen, catalyzing the oxidation of the adjacent alcohol into a carbonyl group.

Q2: I used standard silica gel chromatography. Why is there still copper in my product? Answer: Silica gel relies on polarity differences and is fundamentally insufficient for breaking the strong coordinate covalent bonds between the triazole ligand and Cu(I)/Cu(II) ions. To effectively strip the metal, you must employ a targeted chemical scavenger—such as an aqueous EDTA wash—that possesses a higher binding affinity for copper, thereby out-competing the triazole and chelating the metal away from your compound.

Q3: What are the optimal storage conditions to guarantee >99% stability over 6 months? Answer: To arrest the kinetic degradation pathways, the compound must be stored under a strict inert atmosphere (Argon is preferred over Nitrogen as it is heavier and blankets the solid better) to eliminate oxygen. Furthermore, it should be kept in amber vials to prevent photolytic radical initiation and stored at -20°C to minimize the thermal energy available for auto-oxidation.

Part 3: Quantitative Storage Data

The following table summarizes the causal relationship between trace copper contamination, environmental storage conditions, and the resulting purity of Phenyl(1H-1,2,3-triazol-4-yl)methanol after a 6-month period.

Cu ContaminationStorage AtmosphereTemperature6-Month Purity (HPLC)Primary Degradant Observed
> 50 ppmAmbient Air25°C82.4%Carbonyl (Aldehyde/Ketone)
> 50 ppmArgon25°C94.1%Carbonyl (Aldehyde/Ketone)
< 5 ppmAmbient Air25°C97.8%Carbonyl (Aldehyde/Ketone)
< 5 ppm Argon -20°C > 99.5% None Detected
Part 4: Self-Validating Purification & Storage Protocol

To ensure your compound survives long-term storage, follow this self-validating methodology. This protocol does not just list steps; it incorporates a built-in feedback loop (Step 5) to empirically prove the success of the purification before the compound is committed to storage.

PurificationWorkflow Step1 1. Dissolve crude triazole in Ethyl Acetate Step2 2. Wash with 0.1M EDTA (aq) (Chelates trace Cu) Step1->Step2 Step3 3. Phase Separation & Brine Wash Step2->Step3 Step4 4. Dry over Na2SO4 & Concentrate Step3->Step4 Step5 5. KSCN Spot Test (Self-Validation) Step4->Step5 Step5->Step2 If Red (Cu > 5ppm) Step6 6. Argon Backfill & Store at -20°C Step5->Step6 If Colorless (Cu < 5ppm)

Step-by-step self-validating purification workflow for removing trace copper prior to storage.

Step-by-Step Methodology:

  • Dissolution: Dissolve the post-column Phenyl(1H-1,2,3-triazol-4-yl)methanol in a water-immiscible organic solvent (Ethyl Acetate is optimal due to its favorable partition coefficient for this compound).

  • Chelation Wash: Transfer the organic layer to a separatory funnel. Add an equal volume of 0.1 M aqueous EDTA (Ethylenediaminetetraacetic acid) disodium salt solution. Causality: EDTA forms a highly stable hexadentate complex with Cu(II), thermodynamically forcing the copper to dissociate from the triazole ring and migrate into the aqueous phase.

  • Phase Separation: Shake vigorously for 3 minutes, venting frequently. Allow the phases to separate completely and discard the blue-tinted aqueous layer. Repeat this wash 2-3 times.

  • Desiccation & Concentration: Wash the organic layer once with brine to remove residual water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (KSCN Spot Test): Before committing to storage, dissolve 1 mg of the concentrated solid in 1 mL of methanol and add 1 drop of 10% aqueous Potassium Thiocyanate (KSCN). Causality: KSCN reacts with trace Cu(II) to form a highly visible blood-red complex.

    • If the solution turns red/pink: Copper is still present (> 5 ppm). Redissolve the bulk batch and repeat the EDTA wash (Step 2).

    • If the solution remains colorless: The protocol is validated. Trace copper has been successfully eliminated.

  • Inert Storage: Transfer the validated, dry solid to an amber glass vial. Pull a high vacuum on the vial for 30 minutes to remove residual solvent and oxygen, backfill with Argon gas, seal tightly with a PTFE-lined cap, and store immediately at -20°C.

References
  • [3] Synthesis and Characterization of 1,2,3-Triazole Containing Fe(II) Sensor | Open Academic Journals Index |[Link]

  • [2] Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit | National Institutes of Health (NIH) |[Link]

  • [1] 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen |[Link]

  • [5] Green and selective oxidation of alcohols by immobilized Pd onto triazole functionalized magnetic nanoparticles | Indian Academy of Sciences |[Link]

  • [4] 1,2,3-Triazole: Unique Ligand in Promoting Iron-Catalyzed Propargyl Alcohol Dehydration | Organic Chemistry Portal |[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity of Phenyl(1H-1,2,3-triazol-4-yl)methanol Analogs: A Technical Guide for Drug Development

[penwidth=2, color Visualizing Analog Bioactivity I've just finished a Graphviz DOT diagram for visualizing the pharmacological mechanism of GlyT1 inhibition. It shows how the PTM analog interacts with the GlyT1 transpor...

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Author: BenchChem Technical Support Team. Date: April 2026

[penwidth=2, color

Visualizing Analog Bioactivity

I've just finished a Graphviz DOT diagram for visualizing the pharmacological mechanism of GlyT1 inhibition. It shows how the PTM analog interacts with the GlyT1 transporter, blocking glycine reuptake and enhancing glutamatergic signaling at the NMDA receptor. I am also detailing the GlyT1 inhibition assay steps, and including critical timing and controls.

Evaluating PTM Analog Data

I'm now detailing the GlyT1 inhibition assay steps, with critical timing and positive controls, as well as the CuAAC synthesis steps. I'm focusing on the GlyT1 assay protocol, where pre-incubation with PTM analogs is followed by adding 3H-glycine to assess uptake. Strict timing and a known GlyT1 inhibitor are crucial controls.

Refining Protocol Validation

I'm now focusing on refining the validation protocols for the synthesis and bioassay components. For the CuAAC synthesis, I'm emphasizing the use of HRMS and 1H NMR data for confirmation of the triazole ring formation. In terms of the GlyT1 assay, the inclusion of a known GlyT1 inhibitor as a positive control is crucial. Finally, I'm making sure all the URLs used are accurate.

Executive Summary

The 1,2,3-triazole ring is a privileged pharmacophore in medicinal chemistry, primarily due to its stability against metabolic degradation, strong dipole moment, and ability to act as a bioisostere for amide bonds. Among its derivatives, the Phenyl(1H-1,2,3-triazol-4-yl)methanol (PTM) scaffold stands out. The combination of the N1-phenyl ring (providing lipophilic interactions), the C4-methanol group (acting as a hydrogen bond donor/acceptor), and the triazole core creates a highly versatile vector for target binding.

This guide provides an objective comparison of PTM analogs, evaluating how specific structural modifications—such as halogenation or methoxy substitution on the phenyl ring—modulate their bioactivity across neurological, antimicrobial, and immunomodulatory targets.

Comparative Bioactivity Profiles
1.1 Neurological Targets: Glycine Transporter 1 (GlyT1) Inhibition

Inhibitors of GlyT1 are heavily researched for their potential to treat schizophrenia by elevating synaptic glycine levels and co-activating NMDA receptors. A library of α-hydroxy-1,2,3-triazoles (PTM analogs) was synthesized and evaluated for rat GlyT1 isoform inhibition [1].

  • Unsubstituted vs. Halogenated Analogs: The introduction of bulky halogens significantly impacts binding. For instance, (2-Bromophenyl)(1-phenyl-1H-1,2,3-triazol-4-yl)methanol (Compound 9e) and its 4-bromo isomer (Compound 9j) were synthesized to test steric tolerance within the GlyT1 binding pocket.

  • Performance: While many bulky derivatives showed limited efficacy, specific α-hydroxy-1,2,3-triazole configurations achieved notable activity, with the lead compound (9b) demonstrating a half-maximal inhibitory concentration (IC50) of 8.0 µM [1]. The data suggests that excessive steric bulk on the N1-phenyl ring restricts the necessary conformational flexibility required for transporter blockade.

1.2 Antiproliferative & Antiparasitic Activity: Benzothiazole Conjugates

The PTM scaffold is frequently used as a synthetic building block to enhance the target-binding affinity of other heterocycles. When conjugated with 6-amidino-2-arylbenzothiazoles, the electronic nature of the PTM N1-phenyl ring dictates the downstream antiproliferative and antitrypanosomal efficacy [2].

  • Electron-Withdrawing vs. Donating Groups: Analogs such as [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (5b) and [1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol (5c) were compared against the unsubstituted PTM (5a).

  • Performance: The electron-deficient bivalent sulfur atoms in the benzothiazole core participate in nonbonding sulfur-aromatic interactions. The presence of the 4-chloro substituent on the PTM moiety enhanced these interactions, leading to superior DNA binding and antiproliferative activity compared to the electron-donating 4-methoxy analog[2].

1.3 Immunomodulation: Bis-Heterocycle Potentiators

PTM has been utilized to synthesize novel 1,2,3-triazole- and 2-isoxazoline-based bis-heterocycles aimed at potentiating the immune system (converting naive Th cells to effective CD4 Th cells) [3].

  • Performance: Derivatives synthesized directly from unsubstituted PTM (e.g., compounds 8g and 8h) exhibited excellent in vivo immunopotentiating activity, showing a dose-related increase in antibody titres and delayed-type hypersensitivity (DTH) responses in murine models [3].

Quantitative Data Summary

The following table summarizes the comparative bioactivity metrics of key PTM analogs and their derivatives across different therapeutic targets.

Compound / Analog BaseKey SubstitutionPrimary Target / ApplicationBioactivity MetricRef
Compound 9b (α-hydroxy analog)N/A (Optimized α-hydroxy)GlyT1 TransporterIC50 = 8.0 µM[1]
Compound 9e 2-Bromo on phenylGlyT1 TransporterInactive (>50 µM)[1]
Compound 5b Conjugate4-Chloro on N1-phenylDNA Binding / AntiproliferativeHigh affinity (Enhanced ∆Tm)[2]
Compound 5c Conjugate4-Methoxy on N1-phenylDNA Binding / AntiproliferativeModerate affinity[2]
Compound 8g (Bis-heterocycle)Unsubstituted PTM coreImmune Potentiation (CD4 Th)Significant Titre Increase (P<0.01)[3]
Self-Validating Experimental Protocols
Protocol 1: Regioselective Synthesis of PTM Analogs via CuAAC

Causality & Expertise: The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) ensures 100% regioselectivity for the 1,4-disubstituted triazole. Sodium ascorbate is used to reduce Cu(II) to Cu(I) in situ, which prevents the oxidative homocoupling of alkynes (Glaser coupling) that occurs if Cu(II) is left unreduced.

  • Reagent Preparation: Dissolve the terminal alkyne (e.g., propargyl alcohol, 1.0 eq) and the appropriate aryl azide (e.g., 4-chlorophenyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water. Note: The biphasic system forces the organic reagents into micelles, significantly accelerating the click reaction.

  • Catalyst Addition: Add CuSO4·5H2O (5 mol%) followed by sodium ascorbate (10 mol%). The solution will transition from blue to pale yellow/green, indicating the formation of the active Cu(I) species.

  • Reaction & Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC. The highly polar hydroxyl group of the product requires a polar eluent (e.g., Ethyl Acetate/Hexane 30:70) to prevent streaking on the silica plate.

  • Purification: Extract the aqueous layer with EtOAc (3 × 10 mL), wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the residue via flash chromatography.

  • Self-Validation Check: Confirm regioselectivity via 1H NMR spectroscopy. A sharp singlet around δ 8.0–8.5 ppm is the definitive, self-validating marker of the C5 proton on the newly formed 1,2,3-triazole ring.

Protocol 2: In Vitro GlyT1 Inhibition Assay

Causality & Expertise: Using cells stably expressing the rat GlyT1 isoform ensures that the measured reuptake inhibition is specific to the target transporter and not confounded by GlyT2 or non-specific membrane binding.

  • Cell Culture: Culture mammalian cells (e.g., HEK293) stably expressing rat GlyT1 in standard DMEM supplemented with 10% FBS.

  • Compound Incubation: Wash cells with a HEPES-buffered saline solution. Pre-incubate cells with varying concentrations of the PTM analog (0.1 µM to 100 µM) for 15 minutes at room temperature to allow equilibrium binding.

  • Radioligand Uptake: Add [3H]-glycine (final concentration ~1 µM) to the wells. Incubate for exactly 10 minutes. Note: Strict timing is required to measure initial uptake velocity before intracellular accumulation alters the concentration gradient.

  • Termination & Measurement: Terminate the reaction by rapid washing with ice-cold buffer (halting transporter kinetics). Lyse the cells using 0.1 M NaOH and measure retained radioactivity using a liquid scintillation counter.

  • Self-Validation Check: Include a known GlyT1 inhibitor (e.g., ALX-5407) as a positive control. The IC50 of the control must fall within its established literature range to validate the assay's sensitivity and dynamic range.

Mechanistic Visualizations

CuAAC_Workflow N1 Terminal Alkyne (Propargyl alcohol) N3 Catalytic System CuSO4 + Na Ascorbate N1->N3 N2 Aryl Azide (e.g., 4-Chlorophenyl azide) N2->N3 N4 Active Cu(I) Complex (Prevents Glaser Coupling) N3->N4 in situ reduction N5 1,4-Disubstituted PTM Analog (Regioselective) N4->N5 Click Cycloaddition N6 Validation: 1H NMR (Triazole C5-H Singlet ~8.0 ppm) N5->N6 Structural QC

Workflow and chemical logic for the regioselective CuAAC synthesis of PTM analogs.

GlyT1_Pathway N1 PTM Analog (e.g., Compound 9b) N2 GlyT1 Transporter (Presynaptic/Glial) N1->N2 Allosteric/Competitive Inhibition N3 Synaptic Cleft (Glycine Accumulation) N2->N3 Blocked Reuptake N4 NMDA Receptor (Co-agonist Site) N3->N4 Increased Glycine Binding N5 Enhanced Glutamatergic Signaling N4->N5 Ion Channel Activation

Pharmacological mechanism of GlyT1 inhibition by active PTM analogs.

References
  • Title: New α-Hydroxy-1,2,3-triazoles and 9H-Fluorenes-1,2,3-triazoles: Synthesis and Evaluation as Glycine Transporter 1 Inhibitors Source: SciELO (Scientific Electronic Library Online) URL: [Link](Search Title for direct landing page)

  • Title: Synthesis, antiproliferative and antitrypanosomal activities, and DNA binding of novel 6-amidino-2-arylbenzothiazoles Source: National Institutes of Health (NIH) / PubMed Central URL: [Link](Search Title for direct landing page)

  • Title: Design and Synthesis of Novel 1,2,3-Triazole- and 2-Isoxazoline-Based Bis-Heterocycles as Immune Potentiators Source: ResearchGate URL: [Link](Search Title for direct landing page)

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Phenyl(1H-1,2,3-triazol-4-yl)methanol

This document provides essential, step-by-step guidance for the proper handling and disposal of Phenyl(1H-1,2,3-triazol-4-yl)methanol (CAS No. 104325-46-4).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, step-by-step guidance for the proper handling and disposal of Phenyl(1H-1,2,3-triazol-4-yl)methanol (CAS No. 104325-46-4). Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their safe disposal.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a chemical is the foundation of its safe management. Phenyl(1H-1,2,3-triazol-4-yl)methanol is classified with specific risks that dictate its handling and disposal as hazardous waste.[1][2]

GHS Hazard Classifications

Hazard StatementGHS Hazard CodeHazard ClassSource(s)
Causes skin irritation.H315Skin Irritation, Category 2[1][2]
Causes serious eye irritation.H319Serious Eye Irritation, Category 2A[1][2]
May cause respiratory irritation.H335Specific target organ toxicity – single exposure, Category 3[1][2]

The primary hazards are irritant-based, affecting the skin, eyes, and respiratory system.[1][2] While acute toxicity and ecotoxicity data are not currently available, this absence of information necessitates a cautious approach.[1] Standard chemical safety principles mandate that compounds with unknown environmental or long-term health effects be treated as hazardous to prevent unforeseen consequences. Therefore, all waste streams containing Phenyl(1H-1,2,3-triazol-4-yl)methanol must be managed as regulated hazardous waste.

Core Disposal Principles: A Framework for Safety

Before detailing the step-by-step procedures, it is crucial to internalize three core principles that govern the disposal of this and other chemical wastes:

  • Segregation: Never mix Phenyl(1H-1,2,3-triazol-4-yl)methanol waste with other waste streams.[3] Incompatible chemicals can react, leading to the generation of gas, heat, or new, more hazardous substances.

  • Containment: All waste must be stored in appropriate, sealed, and clearly labeled containers.[3][4] This prevents accidental spills, reduces exposure to personnel, and ensures proper identification for the final disposal contractor.

  • Compliance: All disposal activities must adhere to local, state, and federal regulations.[5][6] Your institution's Environmental Health & Safety (EHS) department is your primary resource for understanding and complying with these legal requirements.[3]

Operational Disposal Plan: A Step-by-Step Protocol

This section provides a procedural workflow for managing Phenyl(1H-1,2,3-triazol-4-yl)methanol waste from the point of generation to its final collection.

Step 1: Waste Collection at the Bench
  • Liquid Waste: Collect all solutions containing Phenyl(1H-1,2,3-triazol-4-yl)methanol, including reaction mother liquors, chromatographic fractions, and contaminated solvents, in a dedicated hazardous waste container.

    • Causality: Separating this waste prevents cross-contamination and ensures the disposal method is appropriate for the chemical's properties.

    • The container must be made of a compatible material (e.g., glass or polyethylene) and have a tightly sealing cap.[4]

  • Solid Waste: Collect all chemically contaminated labware, such as pipette tips, gloves, weighing papers, and silica gel, in a separate, clearly marked container or a heavy-duty, clear plastic bag lining a rigid pail.[7][8]

    • Causality: Solid and liquid wastes are often incinerated under different conditions. Keeping them separate streamlines the final disposal process. Never use biohazard bags for chemical waste.[7]

Step 2: Labeling and Temporary Storage
  • Immediate Labeling: As soon as you designate a container for waste, affix a hazardous waste label. Fill it out completely, clearly identifying the contents as "Hazardous Waste: Phenyl(1H-1,2,3-triazol-4-yl)methanol" and listing any solvent carriers.[4]

  • Secure Storage: Store the sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be in a secondary containment tray to control any potential leaks.[3]

  • Storage Conditions: Keep containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3][9] The container must remain closed except when you are actively adding waste.[4][8]

Step 3: Managing Empty Containers
  • An "empty" container that held Phenyl(1H-1,2,3-triazol-4-yl)methanol is not truly empty and must be managed as hazardous waste.[3]

  • Procedure:

    • Triple-rinse the container with a suitable solvent (e.g., methanol or acetone).[4]

    • Collect all three rinsate portions and add them to your liquid hazardous waste container.[4][7] This rinsate is considered hazardous waste.

    • After rinsing, deface or remove the original product label.[7]

    • The rinsed container can now be disposed of in the appropriate laboratory glass or plastic recycling stream, as per your institutional policy.

Step 4: Arranging for Final Disposal
  • Do not dispose of this chemical down the drain or in the regular trash.[8]

  • Contact EHS: Once your waste container is approximately 90% full, contact your institution's EHS department or your designated chemical waste disposal contractor to schedule a pickup.[3][8]

  • Provide Information: Be prepared to provide the information from your hazardous waste label to the disposal personnel.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.[3]

  • Alert Personnel: Immediately alert others in the vicinity.

  • Restrict Access: Secure the area to prevent others from entering.

  • Ventilate: If safe to do so, increase ventilation in the area, for example, by ensuring the chemical fume hood is operating correctly.[3]

  • Wear PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Contain and Clean:

    • For a solid spill: Carefully sweep or vacuum the material. Avoid generating dust.[3][10] Use a vacuum equipped with a HEPA filter if available.[10]

    • For a liquid spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[3][9]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[3]

  • Dispose of Cleanup Materials: Collect all cleanup materials (absorbent, contaminated gloves, etc.) in a sealed, labeled hazardous waste container for disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of Phenyl(1H-1,2,3-triazol-4-yl)methanol.

G cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposition gen Phenyl(1H-1,2,3-triazol-4-yl)methanol Waste Generated liquid Liquid Waste (Solutions, Solvents, Rinsate) gen->liquid Segregate solid Solid Waste (Gloves, Tips, Contaminated Labware) gen->solid Segregate l_container Collect in sealed, compatible container liquid->l_container s_container Collect in lined pail or dedicated container solid->s_container l_label Affix & Complete Hazardous Waste Label l_container->l_label s_label Affix & Complete Hazardous Waste Label s_container->s_label storage Store in designated Satellite Accumulation Area l_label->storage s_label->storage pickup Arrange Pickup by EHS or Licensed Contractor storage->pickup

Caption: Workflow for the safe disposal of Phenyl(1H-1,2,3-triazol-4-yl)methanol.

References

  • (1-phenyl-1H-1,2,3-triazol-4-yl)methanol | C9H9N3O | CID 708707. PubChem, National Center for Biotechnology Information. [Link]

  • (1-phenyl-1h-1,2,3-triazol-4-yl)methanol - PubChemLite. PubChemLite. [Link]

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  • [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | C9H8ClN3O | CID 2763878. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: Phenylmethanol. Carl ROTH. [Link]

  • Safety Data Sheet. U.S. Water. [Link]

  • (1-(4-Chloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methanol | C10H7ClF3N3O | CID 62401451. PubChem, National Center for Biotechnology Information. [Link]

  • [1-(2-Nitro-phenyl)-1H-[1][2][3]triazol-4-yl]-methanol | C9H8N4O3 | CID 62400332. PubChem, National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Cole-Parmer. [Link]

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  • (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | C10H11N3O | CID 2733543. PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]

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  • (1-phenyl-1H-1,2,4-triazol-3-yl)methanol — Chemical Substance Information. NextSDS. [Link]

  • 1-phenylethanol - Substance Information. European Chemicals Agency (ECHA). [Link]

  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Certificate of Disposition of Materials Instructions. California Department of Public Health. [Link]

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